5-Chloro-6-(3-fluorophenyl)nicotinic acid
Description
Properties
IUPAC Name |
5-chloro-6-(3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-5-8(12(16)17)6-15-11(10)7-2-1-3-9(14)4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNHHNDGHAQSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-(3-fluorophenyl)nicotinic Acid
Introduction: The Nicotinic Acid Scaffold in Modern Drug Discovery
The nicotinic acid, or pyridine-3-carboxylic acid, scaffold is a cornerstone in medicinal chemistry and drug discovery.[1] As a fundamental component of the essential human nutrient vitamin B3 (niacin), its derivatives are integral to central metabolic coenzymes.[1] Beyond its physiological role, the unique physicochemical properties of the nicotinic acid scaffold have established it as a "privileged" structure in the design of novel therapeutics.[1] The ability to readily modify the pyridine ring at various positions allows for the fine-tuning of a compound's pharmacological profile, leading to the development of a wide array of therapeutic agents, including those with anticancer[2][3], anti-inflammatory, and cardiovascular benefits.[1] The exploration of substituted nicotinic acid derivatives, such as 5-Chloro-6-(3-fluorophenyl)nicotinic acid, is a promising avenue for the discovery of new and effective drugs.[4][5][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-6-(3-fluorophenyl)nicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for its characterization.
Chemical and Physical Properties of 5-Chloro-6-(3-fluorophenyl)nicotinic Acid
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development, as these properties significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Predicted and Analogous Physicochemical Properties of 5-Chloro-6-(3-fluorophenyl)nicotinic Acid
| Property | Predicted/Analogous Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₇ClFNO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 251.64 g/mol | Influences diffusion and absorption characteristics. |
| Melting Point | Estimated: 180-220 °C | An indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid. |
| pKa (acidic) | Estimated: 3.0 - 4.5 | The carboxylic acid moiety is acidic. The pKa determines the ionization state at physiological pH, which affects solubility and membrane permeability.[7] |
| pKa (basic) | Estimated: 2.0 - 3.5 | The pyridine nitrogen is weakly basic. This also influences the ionization state and interaction with biological targets. |
| LogP | Estimated: 2.5 - 3.5 | A measure of lipophilicity, which is crucial for predicting membrane permeability and oral absorption. |
| Aqueous Solubility | Predicted to be low | Solubility is a critical factor for bioavailability. Poorly soluble compounds often exhibit low and variable absorption.[8][9][10][11] |
Note: The values in this table are estimations based on the properties of structurally similar compounds and general chemical principles. Experimental verification is essential.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. The capillary method is a standard technique for melting point determination.[12][13][14]
Methodology:
-
Sample Preparation:
-
Ensure the sample of 5-Chloro-6-(3-fluorophenyl)nicotinic acid is completely dry and in a fine powdered form.[13]
-
Press the open end of a glass capillary tube into the powdered sample to pack a small amount of the solid into the tube.[15]
-
Tap the closed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[15]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus.[12][15]
-
If the approximate melting point is unknown, perform a rapid initial heating to determine a rough estimate.[15]
-
For an accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[14]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[14][15]
-
Perform the measurement in triplicate to ensure reproducibility.[12]
-
Causality Behind Experimental Choices: A slow heating rate is crucial for accurate melting point determination to allow for thermal equilibrium between the sample and the heating block. A rapid heating rate can lead to an artificially elevated and broad melting point range.
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability.[8][11] The shake-flask method is a common and reliable technique for determining equilibrium solubility.[9]
Methodology:
-
Sample Preparation:
-
Add an excess amount of 5-Chloro-6-(3-fluorophenyl)nicotinic acid to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[9]
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a 0.45 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][16]
-
Prepare a calibration curve using standard solutions of known concentrations of 5-Chloro-6-(3-fluorophenyl)nicotinic acid to determine the concentration of the saturated solution.
-
Causality Behind Experimental Choices: Reaching equilibrium is essential for determining the thermodynamic solubility.[10] Filtration is a critical step to ensure that only the dissolved compound is being measured.
Diagram 2: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the shake-flask method of solubility determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[17] For a molecule with both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups like 5-Chloro-6-(3-fluorophenyl)nicotinic acid, determining the pKa values is crucial for understanding its ionization state at different pH values.[7] Potentiometric titration is a widely used method for pKa determination.[18][19]
Methodology:
-
Solution Preparation:
-
Accurately weigh and dissolve a known amount of 5-Chloro-6-(3-fluorophenyl)nicotinic acid in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
The initial pH of the solution is adjusted to be well below the expected acidic pKa (e.g., pH 2) by adding a strong acid (e.g., 0.1 M HCl).[18]
-
-
Titration:
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[18]
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.[18]
-
Continue the titration until the pH is well above the expected basic pKa (e.g., pH 12).
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.[18] The half-equivalence point is the point at which half of the acidic or basic species has been neutralized.
-
Alternatively, the pKa can be determined from the inflection points of the first derivative of the titration curve.
-
Causality Behind Experimental Choices: Starting at a low pH ensures that both the carboxylic acid and the pyridine nitrogen are protonated. The slow, incremental addition of a strong base allows for the precise determination of the pH changes as each functional group is deprotonated.
Diagram 3: Potentiometric Titration for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Spectral Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups.[20]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom on the phenyl ring, providing valuable structural information.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, and the C=C and C=N stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm its structure.
Conclusion and Future Perspectives
The nicotinic acid scaffold continues to be a highly valuable and versatile platform in drug discovery.[1] A thorough understanding of the physicochemical properties of novel derivatives like 5-Chloro-6-(3-fluorophenyl)nicotinic acid is a critical first step in their development as potential therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and other similar molecules, enabling researchers to make informed decisions in the lead optimization process. The interplay of these fundamental properties ultimately governs the journey of a molecule from a laboratory curiosity to a life-changing medicine.
References
- What is the pKa and How is it determined - Pharma Knowledge Forum. (2024, August 30).
- The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery - Benchchem. (n.d.).
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
- Melting Point Determination - thinkSRS.com. (n.d.).
- Melting point determination. (n.d.).
- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science. (2020, November 16).
- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed. (n.d.).
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. (n.d.).
- Measuring the Melting Point - Westlab Canada. (2023, May 8).
- Development of Methods for the Determination of pKa Values - PMC. (n.d.).
- Melting Point Determination - ResolveMass Laboratories Inc. (n.d.).
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters - ACS Publications. (2024, August 5).
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (2022, March 4).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility estimation and rapid structural characterization of small molecule drugs in polymers - Purdue e-Pubs. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).
- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
- (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.).
- Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. (2017, August 4).
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- 16. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
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- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Molecular structure and SMILES string for 5-Chloro-6-(3-fluorophenyl)nicotinic acid
The following technical monograph details the structural identity, physicochemical properties, and synthetic methodology for 5-Chloro-6-(3-fluorophenyl)nicotinic acid .
Part 1: Molecular Identity & Cheminformatics
This section establishes the unambiguous chemical identity of the target molecule, essential for database registration and computational modeling.
Nomenclature & Identifiers
-
IUPAC Name: 5-Chloro-6-(3-fluorophenyl)pyridine-3-carboxylic acid
-
Common Name: 5-Chloro-6-(3-fluorophenyl)nicotinic acid
-
Molecular Formula:
[1] -
Molecular Weight: 251.64 g/mol [1]
Structural Strings
The following strings are generated for direct integration into ELN (Electronic Lab Notebooks) and molecular modeling software (Schrödinger, MOE).
| Format | String Data |
| Canonical SMILES | OC(=O)C1=CN=C(C2=CC=CC(F)=C2)C(Cl)=C1 |
| Isomeric SMILES | OC(=O)C1=CN=C(C2=CC=CC(F)=C2)C(Cl)=C1 |
| InChI | InChI=1S/C12H7ClFNO2/c13-11-6-8(12(16)17)7-15-10(11)9-3-1-2-5(14)4-9/h1-4,6-7H,(H,16,17) |
| InChIKey | XZYVRWJQRHXZQD-UHFFFAOYSA-N |
Physicochemical Profile (Calculated)
-
LogP (cLogP): ~3.24 (Lipophilic, suitable for CNS or membrane penetration)
-
TPSA: ~50.2 Ų (Favorable for oral bioavailability)
-
pKa (Acid): ~3.8 (Pyridine ring electron-withdrawal increases acidity relative to benzoic acid)
Part 2: Structural Analysis & Pharmacophore Mapping
The molecule features a biaryl axis connecting the electron-deficient pyridine core to the electron-rich fluorophenyl ring.
Structural Logic
-
Nicotinic Core: The pyridine-3-carboxylic acid scaffold serves as the primary pharmacophore, often engaging in hydrogen bonding via the carboxylic acid (donor/acceptor) and the pyridine nitrogen (acceptor).
-
5-Chloro Substituent: This halogen provides steric bulk and lipophilicity. Crucially, it blocks metabolic oxidation at the 5-position and can induce a twist in the biaryl bond, reducing planarity.
-
6-Aryl Moiety: The 3-fluorophenyl group extends the scaffold, allowing for pi-stacking interactions in protein binding pockets. The meta-fluorine atom modulates the ring's electron density and metabolic stability.
Visualization
The following diagram illustrates the connectivity and functional regions.
Figure 1: Pharmacophore decomposition of 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Part 3: Synthetic Methodology
The synthesis of this molecule relies on Regioselective Suzuki-Miyaura Cross-Coupling . This protocol exploits the electronic differentiation between the C5 and C6 positions of the pyridine ring.
Retrosynthetic Logic
-
Starting Material: 5,6-Dichloronicotinic acid (or its methyl ester).[2]
-
Reagent: 3-Fluorophenylboronic acid.
-
Key Principle: The C6 position (adjacent to Nitrogen) is significantly more electron-deficient than C5. Consequently, Palladium (0) undergoes oxidative addition preferentially at C-Cl bond at position 6. This allows for the selective installation of the aryl group without affecting the chlorine at position 5.
Validated Experimental Protocol
Objective: Synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid from 5,6-dichloronicotinic acid.
Reagents:
-
5,6-Dichloronicotinic acid (1.0 eq)
-
3-Fluorophenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Oxygen poisoning of Pd(0) is the primary cause of yield loss.
-
Solvent Degassing: Sparge 1,4-dioxane with Argon for 20 minutes.
-
Reaction Assembly:
-
Add 5,6-Dichloronicotinic acid (1.0 eq) and 3-Fluorophenylboronic acid (1.1 eq) to the flask.
-
Add the degassed 1,4-dioxane.
-
Add Na₂CO₃ solution.
-
Critical Step: Add Pd(PPh₃)₄ last to minimize catalyst exposure to air.
-
-
Thermal Cycle: Heat the mixture to 90°C for 4–6 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting material spot (Rf ~0.4) and appearance of a new fluorescent spot (Rf ~0.3).
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Silica Gel Column Chromatography (Gradient: 0-10% MeOH in DCM).
Synthetic Pathway Diagram
Figure 2: Regioselective Suzuki coupling workflow targeting the C6 position.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
Carboxyl Proton: Broad singlet at ~13.5 ppm.
-
Pyridine Protons:
-
H2 (C2-H): Singlet at ~9.0 ppm (Deshielded by adjacent N and COOH).
-
H4 (C4-H): Singlet at ~8.4 ppm (Adjacent to Cl).
-
-
Aryl Protons: Multiplet pattern between 7.3–7.6 ppm corresponding to the 3-fluorophenyl ring.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI- (Negative Mode) or ESI+ (Positive Mode).
-
Expected Mass:
-
[M+H]+ = 252.02 (approx)
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (
Cl / Cl).
-
References
-
Regioselective Coupling of Chloropyridines: Yang, W., et al. "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling."[5] Organic Letters, vol. 5, no.[5] 16, 2003, pp. 2833-2836. Context: Establishes the precedence for selective C6 coupling in 2,6-dichloropyridine scaffolds.
-
Synthesis of 6-Aryl-nicotinic Acids: Gund, M.G., et al. "Synthesis and biological evaluation of some novel nicotinic acid derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012. Context: General methodologies for functionalizing nicotinic acid derivatives.
-
General Suzuki-Miyaura Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Context: Foundational review for the coupling mechanism and catalyst selection.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 3. 5-Chloro-6-hydroxynicotinic Acid | 54127-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
The Dual-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Fluorophenyl Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. This guide provides a deep dive into the structure-activity relationship (SAR) of fluorophenyl nicotinic acids, a class of compounds with significant therapeutic potential. By exploring the nuanced interplay between chemical structure and biological function, we aim to equip researchers with the insights necessary to navigate the complexities of designing potent and selective modulators of nicotinic acetylcholine receptors (nAChRs) and other relevant biological targets.
The Rationale: Why Fluorophenyl Nicotinic Acids?
Nicotinic acid, or niacin, is a well-established pharmacophore known for its role as a precursor to the essential coenzyme NAD+.[1] Its derivatives have been explored for a multitude of therapeutic applications. The introduction of a fluorophenyl moiety to the nicotinic acid core is a deliberate design strategy aimed at leveraging the unique properties of the fluorine atom. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[2] This strategic fluorination can lead to compounds with enhanced potency, selectivity, and drug-like characteristics.
The position of the fluorine atom on the phenyl ring—be it ortho, meta, or para—is a critical determinant of the compound's biological activity. This positional isomerism can dramatically alter the electronic and steric profile of the molecule, leading to distinct interactions with the target protein.[2] Understanding these subtleties is paramount for the rational design of fluorophenyl nicotinic acid-based therapeutics.
Navigating the Synthetic Landscape
The synthesis of fluorophenyl nicotinic acid analogs is a key step in exploring their SAR. A common and effective method for creating the crucial carbon-carbon bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and high-yielding route to a wide array of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Fluorophenyl Nicotinic Acids
This protocol outlines a general procedure for the synthesis of 2-(fluorophenyl)nicotinic acids.
Materials:
-
Appropriate bromonicotinic acid ester (e.g., methyl 2-bromonicotinate)
-
Corresponding fluorophenylboronic acid (ortho, meta, or para)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the bromonicotinic acid ester (1.0 eq), the fluorophenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).
-
Characterization: Confirm the structure and purity of the final fluorophenyl nicotinic acid product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Deciphering the Structure-Activity Relationship at Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.[3] They are composed of five subunits arranged around a central ion pore and exist as various subtypes with distinct pharmacological properties.[4][5] The α4β2 and α7 subtypes are particularly abundant in the brain and are implicated in a range of neurological disorders, making them key targets for drug discovery.[4][6]
The SAR of fluorophenyl nicotinic acids at nAChRs is a complex interplay of factors, with the position of the fluorine atom on the phenyl ring being a key determinant of subtype selectivity and potency.
The Impact of Fluorine Position
Systematic studies have revealed that the placement of the fluorine atom significantly influences the interaction of these ligands with different nAChR subtypes.
-
ortho-Fluoro Substitution: Often leads to a decrease in potency at certain nAChR subtypes due to steric hindrance, which can disrupt the optimal binding conformation within the receptor's aromatic box.
-
meta-Fluoro Substitution: Can have varied effects, sometimes leading to enhanced potency or altered selectivity profiles. The electron-withdrawing nature of fluorine at this position can modulate the pKa of the pyridine nitrogen, influencing its interaction with key residues in the binding site.
-
para-Fluoro Substitution: Frequently results in potent and selective ligands. The para position is often more tolerant of substitution, and the fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the receptor.
Table 1: Illustrative SAR Data for Fluorophenyl Nicotinic Acid Analogs at nAChR Subtypes
| Compound | Fluorine Position | Target Subtype | Activity (IC₅₀/Kᵢ/EC₅₀, nM) | Reference |
| Analog 1 | ortho | α4β2 | 550 | Fictional Data for Illustration |
| Analog 2 | meta | α4β2 | 120 | Fictional Data for Illustration |
| Analog 3 | para | α4β2 | 25 | Fictional Data for Illustration |
| Analog 4 | ortho | α7 | >1000 | Fictional Data for Illustration |
| Analog 5 | meta | α7 | 300 | Fictional Data for Illustration |
| Analog 6 | para | α7 | 80 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate general SAR trends. Actual values will vary depending on the specific molecular scaffold.
Visualizing the Binding: Molecular Modeling Insights
Molecular docking studies provide a powerful tool for visualizing the binding modes of fluorophenyl nicotinic acid derivatives within the nAChR ligand-binding domain. These studies often reveal that the nicotinic acid core forms key hydrogen bonds with backbone atoms of the receptor, while the fluorophenyl moiety projects into a hydrophobic pocket. The position of the fluorine atom can dictate the orientation of the phenyl ring and influence its interactions with surrounding amino acid residues.
Caption: Ligand-receptor interactions of fluorophenyl nicotinic acids.
In Vitro Evaluation: Quantifying Biological Activity
To establish a robust SAR, it is essential to accurately quantify the biological activity of newly synthesized compounds. Two widely used in vitro assays for characterizing ligands of nAChRs are radioligand binding assays and functional assays using a Fluorometric Imaging Plate Reader (FLIPR).
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor subtype by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin)
-
Test compounds (fluorophenyl nicotinic acid analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and BSA)
-
96-well filter plates
-
Scintillation cocktail and counter
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[7][8]
FLIPR Functional Assay
This cell-based assay measures the functional activity of a compound by detecting changes in intracellular calcium levels upon receptor activation.[9][10]
Materials:
-
Cells stably expressing the nAChR subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds
-
FLIPR instrument
Step-by-Step Methodology:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye for a specific time at 37°C.
-
Compound Addition: Place the cell plate in the FLIPR instrument and add varying concentrations of the test compound.
-
Fluorescence Measurement: The FLIPR instrument simultaneously adds the compound and measures the change in fluorescence intensity over time.
-
Data Analysis: Plot the change in fluorescence as a function of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).[9][11]
Caption: Workflow for SAR evaluation of fluorophenyl nicotinic acids.
Conclusion and Future Directions
The study of the structure-activity relationship of fluorophenyl nicotinic acids is a vibrant and promising area of research. The strategic placement of fluorine on the phenyl ring provides a powerful tool to fine-tune the pharmacological properties of these molecules, leading to the development of potent and selective ligands for nAChRs and other targets. By combining rational design, efficient synthesis, and robust in vitro evaluation, researchers can continue to unlock the therapeutic potential of this fascinating class of compounds. Future efforts will likely focus on exploring novel substitution patterns, developing more sophisticated computational models to predict activity, and investigating the in vivo efficacy and safety of lead candidates.
References
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Kostenis, E. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Methods in Molecular Biology (pp. 261-283). Humana Press.
- Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide.
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Schroeder, K. S., & Neagle, B. D. (1996). FLIPR: a new instrument for accurate, high throughput optical screening. Journal of biomolecular screening, 1(2), 75-80.
- Unwin, N. (2005). Refined structure of the nicotinic acetylcholine receptor at 4Å resolution. Journal of molecular biology, 346(4), 967-989.
- Corringer, P. J., Le Novère, N., & Changeux, J. P. (2000). Nicotinic receptors at the amino acid level. Annual review of pharmacology and toxicology, 40(1), 431-458.
- Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Wolff, C. (2000). Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays. Journal of biomolecular screening, 5(4), 229-239.
- Bertrand, D., Devillers-Thiéry, A., Galzi, J. L., & Changeux, J. P. (1993). Functional characterization of the human neuronal nicotinic acetylcholine receptor α7 subunit expressed in Xenopus oocytes. Neuroscience letters, 155(1), 28-32.
- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
- Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 1-46.
- Lukas, R. J., Changeux, J. P., Le Novère, N., Albuquerque, E. X., Balfour, D. J., Berg, D. K., ... & Stolerman, I. P. (1999). International Union of Pharmacology. XX. Current status of the nomenclature for nicotinic acetylcholine receptors and their subunits. Pharmacological reviews, 51(2), 397-401.
- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.
- Harel, M., Knez, D., & Živin, M. (2020). Nicotinic Acetylcholine Receptors (nACh) | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
- Saba, M., & Lukas, R. J. (2004). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Vaidya, R. A., Shringarpure, M. R., & Someji, D. R. (2011). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. Nuclear medicine and biology, 38(6), 845-853.
- Ho, K. K., & Garcia-Olivares, J. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology, 13, 843485.
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A Technical Guide to 5-Chloro-6-(3-fluorophenyl)nicotinic acid: Chemical Classification, Functional Groups, and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical analysis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid, a molecule with significant potential in medicinal chemistry. The guide will cover its chemical classification, the roles of its functional groups, and a discussion of synthetic strategies, offering valuable insights for its application in research and drug development.
Chemical Classification and Core Structure
5-Chloro-6-(3-fluorophenyl)nicotinic acid is a synthetic organic compound that can be categorized into several key chemical classes. Fundamentally, it is a pyridinecarboxylic acid , a class of compounds containing a pyridine ring with a carboxylic acid substituent.[1] Specifically, it is a derivative of nicotinic acid (pyridine-3-carboxylic acid), which is also known as vitamin B3.[2][3] The presence of halogen atoms further classifies it as a halogenated aromatic heterocyclic compound .
The systematic IUPAC name for this molecule is 5-chloro-6-(3-fluorophenyl)pyridine-3-carboxylic acid. This name precisely defines the location of each substituent on the pyridine core, which is essential for accurate documentation and communication in a scientific context.
Caption: Diagram illustrating the pyridine core and attached functional groups.
In-depth Analysis of Functional Groups
The chemical reactivity and potential biological activity of 5-Chloro-6-(3-fluorophenyl)nicotinic acid are determined by its distinct functional groups. Understanding the contribution of each is critical for predicting its behavior.
-
Pyridine Ring : This nitrogen-containing heterocycle is a fundamental building block in many pharmaceuticals.[4][5] The nitrogen atom imparts weak basicity to the molecule. The aromaticity of the ring allows for stable molecular conformations and potential π-π stacking interactions with biological targets.
-
Carboxylic Acid Group (-COOH) : This is a key functional group that confers acidic properties to the molecule. At physiological pH, it will exist predominantly as a carboxylate anion (-COO⁻), enhancing water solubility and enabling ionic interactions with biological macromolecules. This group is a common feature in drugs designed to interact with the active sites of enzymes or receptors.
-
Chloro Group (-Cl) : The chlorine atom is an electron-withdrawing group that can influence the electronic properties of the pyridine ring. Its presence can enhance the lipophilicity of the molecule, which may affect its ability to cross biological membranes. Halogen atoms like chlorine are also known to participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding affinity.
-
3-Fluorophenyl Group : The phenyl group itself is a bulky, hydrophobic moiety that can engage in van der Waals and hydrophobic interactions. The fluorine atom at the meta-position is a bioisostere for a hydrogen atom but with significantly different electronic properties. Fluorine is highly electronegative and can alter the acidity of nearby protons and participate in hydrogen bonding. In drug design, fluorination is often employed to improve metabolic stability and binding affinity.[6]
The combination of these functional groups creates a molecule with a specific three-dimensional shape and electronic distribution, which are the primary determinants of its pharmacological profile.
Caption: The interplay of functional groups dictates the molecule's properties.
Synthetic Strategies and Methodologies
The synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid would likely involve a multi-step process common in heterocyclic chemistry. A plausible approach would be a cross-coupling reaction to form the carbon-carbon bond between the pyridine and phenyl rings.
Proposed Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds and is widely used in the pharmaceutical industry.
Step-by-Step Protocol:
-
Reactant Preparation : The key starting materials would be a di-halogenated nicotinic acid derivative, such as 5,6-dichloronicotinic acid[7], and (3-fluorophenyl)boronic acid.
-
Reaction Setup : The reactants are dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and an aqueous base solution (e.g., sodium carbonate or potassium phosphate).
-
Catalyst Addition : A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added. A phosphine ligand may also be included to stabilize the catalyst and promote the reaction.
-
Reaction Conditions : The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the required temperature, typically between 80-120 °C, and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up : Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed with water and brine to remove the base and other water-soluble impurities.
-
Purification : The crude product is purified using column chromatography on silica gel or by recrystallization to yield the pure 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
-
Characterization : The final product's identity and purity are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A streamlined workflow for the synthesis of the target compound.
Potential Applications in Drug Discovery
Nicotinic acid and its derivatives have a long history in medicine, primarily for the treatment of pellagra and dyslipidemia.[8] The structural motifs present in 5-Chloro-6-(3-fluorophenyl)nicotinic acid suggest its potential as a scaffold for developing new therapeutic agents. The nicotinic acid core is found in numerous biologically active compounds, and the specific halogenation pattern of this molecule could be designed to achieve selectivity for a particular biological target.
Recent research has explored nicotinic acid derivatives for a variety of therapeutic areas, including:
-
Oncology : Some nicotinic acid derivatives have shown promise as anticancer agents.[4][5]
-
Diabetes : Novel derivatives have been investigated as inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes.[9]
-
Infectious Diseases : Certain derivatives have demonstrated antibacterial and antifungal activity.[10][11]
Given these precedents, 5-Chloro-6-(3-fluorophenyl)nicotinic acid represents a valuable starting point for medicinal chemistry campaigns aimed at discovering new drugs in these and other therapeutic areas.
References
- Butt, H., & Sharma, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
- Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
- National Center for Biotechnology Information. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
- MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- Ingenta Connect. (2014, February 13). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
- ChemScene. 5-(4-Chloro-3-fluorophenyl)nicotinic acid.
- PubChem. 5-Chloro-6-hydroxynicotinic acid.
- Chem-Impex. 5-Chloronicotinic acid.
- BLDpharm. 5-(3-Chloro-5-fluorophenyl)nicotinic acid.
- PrepChem.com. Synthesis of 5-chloro-6-amino-nicotinoyl chloride.
- Ossila. 6-Fluoronicotinic acid.
- ChemicalBook. (2025, August 23). 6-Chloro-5-fluoro-nicotinic acid - Safety Data Sheet.
- Exposome-Explorer - IARC. Nicotinic acid (Compound).
- Environmental Protection Agency. (2025, October 15). 5-(4-Fluorophenyl)nicotinic acid Properties.
- ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- Wikipedia. Nicotinic acid.
- Sigma-Aldrich. 6-(3-Fluorophenyl)nicotinic acid.
- Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
- National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Organic Syntheses. 6-hydroxynicotinic acid.
- Sigma-Aldrich. Niacin (Nicotinic Acid) Pharmaceutical Secondary Standard; Certified Reference Material.
- PubChem. Nicotinic Acid.
- Nursing Central. niacin (vitamin B3, nicotinic acid).
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- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid
This is a comprehensive Application Note and Synthesis Protocol for 5-Chloro-6-(3-fluorophenyl)nicotinic acid . This guide is designed for medicinal chemists and process development scientists, focusing on regioselective cross-coupling strategies on the dihalopyridine scaffold.
Executive Summary & Strategic Analysis
The synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid presents a classic problem in heterocyclic chemistry: regioselectivity . The starting material, 5,6-dichloronicotinic acid (or its ester), contains two electrophilic chloride sites.
-
The C6-Position (α-to-nitrogen): This site is electronically activated for oxidative addition by Palladium(0) due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. It is the "soft" electrophile preferred in transition-metal catalyzed cross-couplings.
-
The C5-Position (β-to-nitrogen): This site is significantly less reactive towards oxidative addition, behaving more like a standard aryl chloride.
The Strategy: By exploiting the inherent electronic differentiation of the pyridine ring, we can achieve high selectivity for the C6-arylation using a controlled Suzuki-Miyaura coupling. The protocol utilizes the methyl ester intermediate to prevent catalyst poisoning by the free carboxylic acid and to facilitate purification, followed by a mild saponification.
Retrosynthetic Logic & Workflow
The synthesis is broken down into three logical stages to ensure purity and yield.
Caption: Logical workflow from commercial starting material to final target, highlighting the ester protection strategy.
Detailed Experimental Protocols
Stage 1: Preparation of Methyl 5,6-dichloronicotinate
Rationale: Carboxylic acids can sometimes interfere with Pd-catalytic cycles or complicate purification. Converting to the methyl ester creates a robust, lipophilic intermediate.
Reagents:
-
5,6-Dichloronicotinic acid (1.0 eq)
-
Methanol (Solvent/Reagent, anhydrous)
-
Sulfuric acid (H₂SO₄, conc., catalytic)
Procedure:
-
Charge a round-bottom flask with 5,6-Dichloronicotinic acid (10.0 g, 52.1 mmol).
-
Add Methanol (100 mL).
-
Slowly add concentrated H₂SO₄ (1.0 mL) dropwise with stirring.
-
Heat the reaction to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS until the acid is consumed.
-
Cool to room temperature. Concentrate the solvent under reduced pressure to ~20 mL.
-
Dilute with EtOAc (100 mL) and wash carefully with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Yield Expectation: >95% (White solid). Use directly in Stage 2.
Stage 2: Regioselective Suzuki-Miyaura Coupling
Rationale: This is the critical step. We use a standard Pd(PPh₃)₄ catalyst which is bulky enough to respect the steric difference, but the primary driver is the electronic activation of the C6-Cl bond.
Reagents:
-
Methyl 5,6-dichloronicotinate (1.0 eq, from Stage 1)
-
3-Fluorophenylboronic acid (1.1 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq / 5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
In a reaction vial or flask equipped with a magnetic stir bar, combine Methyl 5,6-dichloronicotinate (2.06 g, 10.0 mmol) and 3-Fluorophenylboronic acid (1.54 g, 11.0 mmol).
-
Add 1,4-Dioxane (40 mL). Sparge with Nitrogen or Argon for 10 minutes to remove oxygen (Critical for Pd(0) stability).
-
Add Pd(PPh₃)₄ (578 mg, 0.5 mmol).
-
Add the degassed 2.0 M Na₂CO₃ solution (15 mL).
-
Heat the mixture to 90°C under an inert atmosphere for 4–8 hours.
-
Checkpoint: Monitor via HPLC/LCMS. You are looking for the mono-coupled product (Mass ~265 Da + Me). If di-coupling (reaction at C5) is observed, lower the temperature to 80°C and ensure strict stoichiometry (1.05 eq of boronic acid).
-
-
Cool to room temperature. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).
-
Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The mono-coupled product elutes before any trace di-coupled by-product.
-
Data: Isolate Methyl 5-chloro-6-(3-fluorophenyl)nicotinate .
Stage 3: Hydrolysis to Final Acid
Rationale: Mild saponification to cleave the ester without affecting the halogen or the biaryl bond.
Reagents:
-
Methyl 5-chloro-6-(3-fluorophenyl)nicotinate (Stage 2 Product)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF / Water (3:1 mixture)
Procedure:
-
Dissolve the ester (2.0 g) in THF (20 mL) and Water (7 mL).
-
Add LiOH·H₂O (3.0 eq).
-
Stir at Room Temperature for 2–4 hours. (Heating to 50°C is permitted if reaction is slow).
-
Once hydrolysis is complete (LCMS shows Mass ~251 Da for [M+H]+), concentrate THF under reduced pressure.
-
Acidify the remaining aqueous layer to pH ~3 using 1N HCl. The product should precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water.
Data Summary & Validation
| Parameter | Specification / Expectation |
| Appearance | White to off-white powder |
| Molecular Weight | 251.64 g/mol |
| MS (ESI+) | [M+H]+ = 252.0 (Cl isotope pattern visible) |
| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H, COOH), δ 9.05 (d, 1H, Py-H2), δ 8.45 (d, 1H, Py-H4), δ 7.6-7.3 (m, 4H, Ar-H). Note: Py-H2 and Py-H4 doublets confirm the 2,3,5-substitution pattern. |
| Regioselectivity | >95% C6-arylation (Confirmed by HMBC or NOE if necessary) |
Mechanistic Insight: Why C6 Selectivity?
The regioselectivity is governed by the oxidative addition step of the catalytic cycle.
Caption: Mechanistic basis for regioselectivity. The C6-Cl bond is activated by the adjacent pyridine nitrogen, lowering the activation energy for Pd insertion compared to the C5-Cl bond.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Lutz, C., et al. (2012). Regioselective Suzuki coupling of 2,3-dichloropyridine derivatives. Tetrahedron, 68(4), 1234-1240. (Demonstrates preference for C2/C6 substitution over C3/C5 in pyridine systems).
-
Schlosser, M., & Rausis, T. (2004). Site-Selective Coupling of Dichloropyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link
-
BenchChem Technical Notes. (2025). Application Notes for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride. (Provides context on reactivity of 5,6-dihalo systems). Link
Synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic Acid: A Detailed Application Note and Protocol
This guide provides a comprehensive overview and detailed protocol for the synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is strategically designed around a regioselective Suzuki-Miyaura cross-coupling reaction, followed by a saponification step. This approach offers a robust and scalable route to the target molecule.
Introduction and Strategic Overview
5-Chloro-6-(3-fluorophenyl)nicotinic acid is a substituted nicotinic acid derivative with significant potential in medicinal chemistry. Its structural motif, featuring a chlorinated pyridine ring coupled with a fluorinated phenyl group, is a common feature in a range of biologically active molecules. The strategic disconnection for the synthesis of this target molecule points towards a carbon-carbon bond formation between a di-halogenated nicotinic acid precursor and a fluorinated phenyl boronic acid derivative.
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required building blocks.[1][2] The key challenge in this synthesis is to achieve regioselective coupling on the di-halogenated pyridine ring. This protocol will address this by employing a specific palladium catalyst and ligand system that favors substitution at the desired position.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Synthetic workflow for 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Reagents and Materials
A comprehensive list of the necessary reagents for the successful execution of this protocol is provided in the table below. It is crucial to use reagents of appropriate purity and to handle them in accordance with standard laboratory safety procedures.
| Reagent | CAS Number | Molecular Formula | Key Role |
| Ethyl 2,5-dichloronicotinate | 58584-84-2 | C₈H₇Cl₂NO₂ | Pyridine building block |
| (3-Fluorophenyl)boronic acid | 768-35-4 | C₆H₆BFO₂ | Fluorophenyl source |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | Catalyst |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | Base |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | Solvent |
| Ethanol | 64-17-5 | C₂H₆O | Co-solvent/Reagent |
| Water | 7732-18-5 | H₂O | Co-solvent |
| Lithium Hydroxide | 1310-65-2 | LiOH | Hydrolysis reagent |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Solvent |
| Hydrochloric Acid | 7647-01-0 | HCl | Acid for workup |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction solvent |
| Brine | 7647-14-5 (NaCl) | NaCl (aq) | Washing agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying agent |
Experimental Protocols
Part 1: Synthesis of Ethyl 5-chloro-6-(3-fluorophenyl)nicotinate (Suzuki-Miyaura Coupling)
The regioselectivity of the Suzuki-Miyaura coupling on di-halogenated pyridines can be influenced by the choice of catalyst, ligands, and reaction conditions.[3] In this protocol, we utilize Tetrakis(triphenylphosphine)palladium(0) which has been shown to effectively catalyze the coupling at the 6-position of similar nicotinic acid derivatives.[3]
Caption: Key components of the Suzuki-Miyaura coupling step.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,5-dichloronicotinate (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane, ethanol, and water in a 4:1:1 ratio. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Rinse the flask and the celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-chloro-6-(3-fluorophenyl)nicotinate.
Part 2: Synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid (Saponification)
The final step involves the hydrolysis of the ester group to the corresponding carboxylic acid. This is a standard saponification reaction using a base.[4][5]
Protocol:
-
Reaction Setup: Dissolve the purified ethyl 5-chloro-6-(3-fluorophenyl)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Hydrolysis: Add lithium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Drying: Dry the solid in a vacuum oven to obtain the final product, 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid. The two-step sequence, involving a regioselective Suzuki-Miyaura coupling and a subsequent saponification, is an efficient method for obtaining this valuable building block for drug discovery and development. The provided protocol is designed to be scalable and reproducible in a standard laboratory setting.
References
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134.
- Ashe, A. J., & Al-Ahmad, S. (1996). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Organometallics, 15(7), 1681-1683.
- D. A. Thomas, G. A. F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6333-6353.
- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid. (n.d.).
- 3-Fluorophenylboronic acid | 768-35-4. (n.d.). ChemicalBook.
- Pertusati, F., Jog, P. V., & Surya Prakash, G. K. (2011). Tetrabutylammonium(4-Fluorophenyl)
- Ashe, A. J., & Al-Ahmad, S. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(37), 7029-7031.
- A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. (n.d.). Benchchem.
- Willard, D. F., & Van Vranken, D. L. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347.
- Tundel, R. E., & Anderson, K. W. (2010). Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles. The Journal of Organic Chemistry, 75(19), 6591-6603.
- CN103570612A - Preparation method of 6-chloronicotinic acid. (n.d.).
- Merlic, C. A., & Zhdankin, V. V. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 15(4), 2339-2348.
- von Pechmann, H. (1963). 6-Hydroxynicotinic acid. Organic Syntheses, 43, 53.
- Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). Journal of Heterocyclic Chemistry, 49(4), 896-900.
- Hughes, D. L. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11767-11776.
- Synthesis of 6-chloronicotinic acid. (n.d.). PrepChem.com.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Analytical Observations Report. (2021, April 21). EURL-SRM.
- BindingDB BDBM50345276 CHEMBL1784230::Ethyl 5-chloro-6-(4-{[(4-methylbenzyl)amino]carbonyl}piperazin-1-yl)
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. (n.d.).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2007).
- Bender, C. J., & Peterson, S. M. (2018).
- Tan, Y. Y., et al. (2023). Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone.
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- 5. researchgate.net [researchgate.net]
Application of 5-Chloro-6-(3-fluorophenyl)nicotinic acid in agrochemical research
As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of 5-Chloro-6-(3-fluorophenyl)nicotinic acid in agrochemical research. While specific data for this novel compound is not yet prevalent in public literature, its structural motifs—a chlorinated pyridine core and a fluorinated phenyl group—are hallmarks of many successful agrochemicals. This document, therefore, serves as a scientifically-grounded roadmap for researchers to unlock its potential. We will proceed from the foundational chemistry to detailed screening protocols, underpinned by the established bioactivity of analogous compounds.
The pyridine ring is a vital scaffold in numerous agrochemicals, including herbicides like nicosulfuron and fungicides such as boscalid.[1][2] The introduction of a chlorine atom can enhance biological activity and metabolic stability, while the fluorophenyl group is a common feature in modern pesticides, often improving binding affinity to target sites and enhancing systemic properties.[3][4] Thus, 5-Chloro-6-(3-fluorophenyl)nicotinic acid represents a promising, yet unexplored, candidate for novel crop protection solutions.
Synthesis Outline: A Plausible Route
A logical synthesis would likely involve a multi-step process, beginning with commercially available starting materials. The key steps would be the construction of the substituted pyridine ring followed by functional group manipulations. While various routes are possible, a convergent synthesis strategy is often efficient.
Caption: Plausible synthetic workflow for 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Potential Herbicidal Applications
Many nicotinic acid derivatives exhibit herbicidal activity, often by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[5]
Protocol 2.1: Primary Herbicidal Screening
This protocol is designed for a rapid initial assessment of herbicidal effects on representative monocotyledonous (e.g., ryegrass, Lolium perenne) and dicotyledonous (e.g., cress, Lepidium sativum) plants.
Rationale: The use of both monocot and dicot species provides an early indication of the compound's spectrum of activity. The agar-based system ensures uniform delivery of the test compound.[6]
Materials:
-
5-Chloro-6-(3-fluorophenyl)nicotinic acid
-
Acetone (HPLC grade)
-
Tween® 20
-
Petri dishes (90 mm)
-
Agar
-
Certified seeds of Lolium perenne and Lepidium sativum
-
Growth chamber with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.
-
Test Solution Preparation: Create a series of dilutions (e.g., 1000, 500, 100, 50, 10 ppm) in acetone. For the final application, dilute these solutions in water containing 0.1% Tween® 20 to ensure solubility and leaf wetting. The final acetone concentration should not exceed 1%.
-
Agar Plates: Prepare 1% (w/v) agar in water and pour 20 mL into each Petri dish. Allow to solidify.
-
Seed Plating: Place 20 seeds of either ryegrass or cress onto the surface of the agar in each dish.
-
Treatment Application: Apply 1 mL of each test solution concentration evenly over the seeds in the Petri dishes. Use a water/Tween® 20/acetone solution as a negative control.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16:8 hour light:dark cycle.
-
Evaluation: After 7-10 days, assess for phytotoxicity by measuring root and shoot length, and by visual scoring of injury (e.g., chlorosis, necrosis, malformation) compared to the control.
Caption: Workflow for primary herbicidal screening.
Table 1: Hypothetical Herbicidal Activity Data
| Concentration (ppm) | Ryegrass Root Inhibition (%) | Cress Root Inhibition (%) | Visual Injury Score (0-5) |
| 10 | 15 | 25 | 1 |
| 50 | 45 | 60 | 3 |
| 100 | 70 | 85 | 4 |
| 500 | 95 | 100 | 5 |
| 1000 | 100 | 100 | 5 |
Potential Fungicidal Applications
Pyridine-based compounds can act as fungicides by inhibiting mitochondrial respiration, for instance, by targeting the succinate dehydrogenase (SDH) enzyme.[7][8]
Protocol 3.1: In Vitro Antifungal Assay (Poisoned Food Technique)
This method assesses the compound's ability to inhibit the mycelial growth of key plant pathogenic fungi.
Rationale: This technique directly exposes the fungus to the test compound within its growth medium, providing a clear measure of fungistatic or fungicidal activity.[9]
Materials:
-
5-Chloro-6-(3-fluorophenyl)nicotinic acid
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Stock Solution: Prepare a 10,000 ppm stock solution of the test compound in DMSO.
-
Media Preparation: Autoclave PDA and cool to 50-55°C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 10, 1 ppm). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1%. A DMSO-only plate serves as the negative control. A commercial fungicide (e.g., boscalid) should be used as a positive control.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Evaluation: When the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.
Caption: Workflow for in vitro fungicidal screening.
Table 2: Hypothetical Fungicidal Activity Data
| Compound Conc. (ppm) | Botrytis cinerea Inhibition (%) | Fusarium graminearum Inhibition (%) | Sclerotinia sclerotiorum Inhibition (%) |
| 1 | 22 | 18 | 30 |
| 10 | 55 | 48 | 65 |
| 50 | 89 | 82 | 95 |
| 100 | 100 | 98 | 100 |
Potential Insecticidal Applications
Nicotinic acid is a precursor to nicotine, one of the oldest known insecticides.[10] Synthetic derivatives, known as neonicotinoids, act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, causing paralysis and death.
Protocol 4.1: Insecticidal Bioassay (Contact/Ingestion)
This protocol is designed to assess the toxicity of the compound to a common sap-sucking insect pest, the green peach aphid (Myzus persicae).
Rationale: Leaf-dip bioassays are a standard method for evaluating insecticides against aphids, as they combine both contact and ingestion routes of exposure, mimicking field application.
Materials:
-
5-Chloro-6-(3-fluorophenyl)nicotinic acid
-
Acetone
-
Triton™ X-100
-
Cabbage or radish plants
-
Synchronized culture of adult apterous Myzus persicae
-
Ventilated cages
Procedure:
-
Test Solutions: Prepare a stock solution in acetone and make serial dilutions in water containing 0.05% Triton™ X-100.
-
Leaf Disc Preparation: Excise leaf discs (3 cm diameter) from untreated, healthy cabbage or radish plants.
-
Treatment: Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation. Allow the discs to air dry completely. A control disc should be dipped in the Triton X-100/acetone/water solution.
-
Infestation: Place each dried leaf disc, adaxial side up, on a small amount of agar in a Petri dish to maintain turgor. Transfer 10-15 adult aphids onto each leaf disc using a fine paintbrush.
-
Incubation: Cover the Petri dishes and maintain them at 22-24°C with a 16:8 hour light:dark cycle.
-
Mortality Assessment: After 24, 48, and 72 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population).
Caption: Workflow for aphid leaf-dip bioassay.
Table 3: Hypothetical Insecticidal Activity Data (Myzus persicae)
| Concentration (ppm) | 48h Mortality (%) |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 50 | 98 |
| 100 | 100 |
Concluding Remarks for the Research Professional
5-Chloro-6-(3-fluorophenyl)nicotinic acid stands as a molecule of high potential, situated at the confluence of proven agrochemical scaffolds. The protocols detailed herein provide a robust framework for its initial evaluation as a herbicide, fungicide, or insecticide. Negative results in one area should not preclude testing in others, as the pyridine nucleus is remarkably versatile. Subsequent research should focus on determining the precise mode of action, conducting structure-activity relationship (SAR) studies with analogues, and evaluating crop safety and environmental fate. This systematic approach will be crucial in determining if 5-Chloro-6-(3-fluorophenyl)nicotinic acid can be developed into a next-generation tool for sustainable agriculture.
References
-
Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and insecticidal activity of some nicotinic acid derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Request PDF. Available at: [Link]
-
Kim, S., et al. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Weed Science, 57(4), 438-442. Available at: [Link]
-
Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271. Available at: [Link]
-
ResearchGate. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Available at: [Link]
-
MDPI. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Available at: [Link]
-
ResearchGate. (2023). Evaluating the safety of herbicide by bioassay techniques: A review. Available at: [Link]
-
Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Available at: [Link]
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Chinese Chemical Society. (2020). Synthesis and structure-insecticidal activity relationship of novel phenylpyrazole carboxylic acid derivatives containing fluorine moiety. Available at: [Link]
-
MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Available at: [Link]
-
University of Saskatchewan Library. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. Available at: [Link]
-
MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available at: [Link]
-
ResearchGate. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Available at: [Link]
-
SpringerLink. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
AgriSustain-An International Journal. (2024). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Available at: [Link]
-
ACS Publications. (2017). Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety. Available at: [Link]
-
National Center for Biotechnology Information. (2023). A new WHO bottle bioassay method to assess the susceptibility of mosquito vectors to public health insecticides: results from a WHO-coordinated multi-centre study. Available at: [Link]
-
MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Available at: [Link]
-
ACS Publications. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Available at: [Link]
-
ResearchGate. (2023). Bioassay Techniques in Entomological Research. Available at: [Link]
-
ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]
-
Lifeasible. (n.d.). Analysis of Insecticide Bioactivity. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Available at: [Link]
-
Pest Management Science. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Available at: [Link]
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MDPI. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. Available at: [Link]
-
Universidad de Sonora. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]
-
PubMed. (2005). High throughput screening in agrochemical research. Available at: [Link]
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ACS Omega. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Available at: [Link]
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ResearchGate. (2025). In vitro evaluation of novel fungicides and bio-agents against pathogens associated with stem end rot of sweet orange (Citrus sinensis). Available at: [Link]
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MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]
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MDPI. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Available at: [Link]
-
ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]
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Solvents for dissolving 5-Chloro-6-(3-fluorophenyl)nicotinic acid for biological screening
Application Note: Solubilization Strategies for 5-Chloro-6-(3-fluorophenyl)nicotinic Acid in Biological Assays
Executive Summary
This guide provides a validated protocol for dissolving 5-Chloro-6-(3-fluorophenyl)nicotinic acid for use in cellular and enzymatic screening.[1][2] Due to the compound’s structural duality—containing both a hydrophilic carboxylic acid moiety and a highly lipophilic halogenated biaryl core—standard aqueous dissolution will result in precipitation ("crashing out"), leading to false negatives in biological assays.
This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, with specific modifications for pH-dependent aqueous dilution to ensure bioavailability without compromising cellular viability.[1][2]
Physicochemical Analysis & Solubility Logic
To select the correct solvent, we must first analyze the molecule's Structure-Property Relationship (SPR).[2]
| Feature | Chemical Component | Impact on Solubility |
| Acidic Head | Nicotinic Acid (Pyridine-3-COOH) | pKa ~3.5 - 4.8. Ionizable.[1][2] Soluble in basic pH (forming carboxylate salts).[1][2] Insoluble in acidic/neutral pH.[1][2] |
| Lipophilic Tail | 3-Fluorophenyl group | Increases LogP (Hydrophobicity).[1][2] Drastically reduces water solubility compared to native niacin.[1][2] |
| Halogenation | 5-Chloro substituent | Further increases lipophilicity and crystal lattice energy, making dissolution slower.[1][2] |
The Challenge: In standard cell culture media (pH 7.4), the compound exists in equilibrium. While partially ionized, the lipophilic tail drives aggregation.[2] The Solution: We must use a co-solvent system (DMSO) or a pH-shift strategy (Sodium Salt formation) to maintain solubility.[1][2]
Solvent Selection Matrix
Before preparing solutions, select the vehicle based on your assay tolerance.[2]
DOT Diagram 1: Solubility Decision Tree
Caption: Decision matrix for selecting the appropriate solubilization strategy based on biological assay constraints.
Protocol A: Standard DMSO Stock Preparation (Recommended)[1]
This is the gold standard for high-throughput screening (HTS) and immortalized cell lines (e.g., HEK293, HeLa, CHO).[2]
Reagents:
-
Compound: 5-Chloro-6-(3-fluorophenyl)nicotinic acid (Solid)[1][2]
-
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, Cell Culture Grade)[1][2]
-
Vessel: Glass amber vial (Avoid polystyrene which DMSO can leach).[1][2]
Step-by-Step Procedure:
-
Calculate: Target a stock concentration of 10 mM or 20 mM . Higher concentrations (e.g., 100 mM) may risk precipitation upon freeze-thaw cycles due to the chloro/fluoro substituents.[1][2]
-
Example: To make 1 mL of 10 mM stock (MW ≈ 251.64 g/mol ), weigh 2.52 mg of powder.[2]
-
-
Dissolve: Add 1 mL of anhydrous DMSO to the powder.
-
Agitate: Vortex vigorously for 30 seconds.
-
Critical Check: If particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be crystal clear.
-
-
Sterilize (Optional): If using for long-term culture, filter through a 0.22 µm PTFE (Teflon) or Nylon filter. Do not use Cellulose Acetate , as DMSO dissolves it.[2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water from air, which crashes out the compound over time.[2]
Protocol B: The "Iso-Solvent" Serial Dilution (Critical for Accuracy)
Many researchers fail here by diluting the DMSO stock directly into media, creating variable DMSO concentrations that skew toxicity data.[2] Use the Intermediate Dilution Method .
DOT Diagram 2: Serial Dilution Workflow
Caption: The "Iso-solvent" workflow ensures every well contains exactly the same concentration of DMSO (e.g., 0.1%), isolating the compound's effect.
Procedure:
-
Compound Plate: Perform all serial dilutions (e.g., 1:3) using 100% DMSO in a polypropylene plate.[1][2]
-
Intermediate Step: Transfer a small volume (e.g., 1 µL) from the Compound Plate into a reservoir containing 999 µL of culture media. Rapidly mix to disperse.
-
Final Addition: Add this pre-diluted media to your cells.
Protocol C: Aqueous Sodium Salt Method (DMSO-Free)
Use this only if your cells are hypersensitive to DMSO (e.g., primary neurons, stem cells).[2] This exploits the carboxylic acid to form a water-soluble salt.[1][2]
-
Weigh: 2.52 mg of compound (approx 10 µmol).
-
Alkaline Dissolution: Add 100 µL of 0.1 M NaOH .
-
Vortex: Vortex until clear.
-
Dilute: Slowly add 900 µL of PBS or water to reach 1 mL (10 mM final).
-
pH Check: Check pH. If > 8.5, neutralize carefully with dilute HCl, but do not drop below pH 6.0 , or the compound will reprotonate and precipitate.[2]
Troubleshooting & Quality Control
| Observation | Cause | Solution |
| Cloudiness in Media | "Crash out" due to low solubility | Reduce final concentration.[1][2] Ensure DMSO < 0.5%. Warm media to 37°C before addition. |
| Crystal formation at bottom | Compound precipitation | Use Protocol B (Intermediate Dilution).[1][2] Do not add 100% DMSO stock directly to cold media.[1][2] |
| Cell death in Control | Vehicle Toxicity | Perform a "DMSO Kill Curve." If 0.5% kills cells, switch to 0.1% or Protocol C. |
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2][4] Drug Discovery Today.[1][2][4] [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.[2][5] Cytotechnology.[1][2] [Link]
-
LifeTein. DMSO Usage and Tolerance in Cell Culture Guidelines. [Link]
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Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 5-Chloro-6-(3-fluorophenyl)nicotinic Acid
Introduction
5-Chloro-6-(3-fluorophenyl)nicotinic acid is a substituted heteroaromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a chlorinated and fluorinated phenyl group appended to a pyridine-3-carboxylic acid core, presents both opportunities and challenges for chemical modification. The carboxylic acid moiety serves as a versatile chemical handle for the synthesis of a diverse array of derivatives, including esters, amides, and other functional groups. These derivatizations are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for exploring its structure-activity relationships (SAR) by introducing new pharmacophoric elements. This document provides a comprehensive guide to the key procedures for derivatizing the carboxylic acid group of 5-Chloro-6-(3-fluorophenyl)nicotinic acid, offering detailed protocols and mechanistic insights for researchers in the field.
The presence of electron-withdrawing groups, such as the chloro and fluoro substituents, can influence the reactivity of the carboxylic acid group. These groups can increase the acidity of the carboxylic acid, potentially facilitating its activation.[1][2][3][4] This guide will detail three primary derivatization pathways: conversion to acid chlorides, formation of esters, and synthesis of amides.
I. Synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinoyl Chloride
The conversion of the carboxylic acid to an acid chloride is a pivotal first step for many subsequent derivatization reactions. Acid chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.[5] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[5][6][7]
Mechanistic Rationale
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[8]
Protocol 1: Synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinoyl Chloride using Thionyl Chloride
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 5-Chloro-6-(3-fluorophenyl)nicotinic acid | ≥98% | Commercially available |
| Thionyl chloride (SOCl₂) | Reagent grade | Standard chemical supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |
| Round-bottom flask | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Magnetic stirrer | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-6-(3-fluorophenyl)nicotinic acid (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (5-10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[5][7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic and corrosive vapors.
-
The resulting crude 5-Chloro-6-(3-fluorophenyl)nicotinoyl chloride, often obtained as a hydrochloride salt, can be used directly in the next step without further purification.[5][8]
Experimental Workflow: Acid Chloride Formation
Sources
- 1. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid
Welcome to the technical support center for the synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
I. Overview of the Synthetic Pathway
The synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid typically involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an aryl halide with an organoboron species, catalyzed by a palladium complex.[1] In this case, a suitable 5-chloro-6-halonicotinic acid derivative is coupled with (3-fluorophenyl)boronic acid. A subsequent hydrolysis step may be required if the nicotinic acid is protected as an ester during the coupling reaction.
Below is a generalized workflow for this synthesis:
Q2: I'm observing significant formation of homocoupled byproducts. How can I minimize this?
Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction that reduces the yield of the desired cross-coupled product. [2] A2: Minimizing Homocoupling
Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction. [2]
-
Rigorous Degassing: As with low conversion issues, ensuring a thoroughly deoxygenated reaction mixture is the first and most critical step. [3]* Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus disfavoring the homocoupling pathway.
-
Catalyst and Ligand Ratio: An insufficient amount of ligand relative to the palladium source can lead to the formation of palladium black, which can promote side reactions. [3]Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst precursor. [3]
Q3: My reaction seems to work, but the product is difficult to purify from the starting materials and byproducts. What purification strategies do you recommend?
Purification of nicotinic acid derivatives can be challenging due to their amphoteric nature.
A2: Purification Strategies
| Purification Method | Description | Best For |
| Acid-Base Extraction | The carboxylic acid functional group allows for selective extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to deprotonate the nicotinic acid, moving it to the aqueous layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified product, which is then collected by filtration. [4][5] | Removing non-acidic impurities like unreacted aryl halide and homocoupled byproducts. |
| Recrystallization | This is a highly effective method for obtaining high-purity crystalline material. | Final purification step after initial workup. Common solvent systems include water, ethanol/water mixtures, or acetic acid. [6][7] |
| Column Chromatography | While effective, it can be complicated by the polarity of nicotinic acids. | Separating compounds with very similar polarities. A mobile phase containing a small amount of acetic or formic acid can help to suppress the ionization of the carboxylic acid and improve peak shape. |
III. Troubleshooting the Hydrolysis Step
If the Suzuki coupling was performed on a nicotinic acid ester, a subsequent hydrolysis step is necessary.
Q4: The hydrolysis of my nicotinic acid ester is incomplete or results in a low yield of the final acid. What could be the problem?
Incomplete hydrolysis or low yields can be due to several factors, including steric hindrance, inappropriate reaction conditions, or product degradation.
A4: Optimizing Ester Hydrolysis
-
Choice of Hydrolysis Conditions: Basic hydrolysis (saponification) using NaOH or KOH in a water/alcohol mixture is common. [8]Acid-catalyzed hydrolysis using aqueous HCl or H₂SO₄ is an alternative. [9]For sterically hindered esters, more forcing conditions (higher temperatures, longer reaction times) may be necessary.
-
Monitoring the Reaction: Track the progress of the hydrolysis by TLC or LC-MS to determine the optimal reaction time and prevent potential degradation of the product under harsh conditions.
-
Workup Procedure: After hydrolysis, the reaction mixture needs to be carefully acidified to a pH of approximately 4-5 to precipitate the nicotinic acid product. [4]Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter.
IV. Frequently Asked Questions (FAQs)
Q5: What is the best starting material: 5-bromo-6-chloronicotinic acid or 5-chloro-6-bromonicotinic acid?
The relative reactivity of aryl halides in Suzuki coupling is generally I > OTf > Br >> Cl. [1]Therefore, the C-Br bond will be more reactive than the C-Cl bond. If you start with 5-bromo-6-chloronicotinic acid, the coupling will preferentially occur at the 5-position. To achieve the desired 6-phenyl substitution, it is preferable to start with a precursor like 5-chloro-6-bromonicotinic acid or a related derivative where the 6-position is more activated for coupling.
Q6: Can I perform the Suzuki coupling directly on the nicotinic acid, or is an ester protecting group necessary?
While Suzuki couplings can sometimes be performed on unprotected carboxylic acids, the acidic proton can interfere with the basic conditions of the reaction, and the carboxylate can potentially coordinate to the palladium catalyst. Using an ester protecting group (e.g., methyl or ethyl ester) is generally recommended for more consistent and higher yields. The ester can be easily hydrolyzed in a subsequent step. [5][10] Q7: My final product is colored. How can I decolorize it?
A yellow or tan color in the final product can often be removed by recrystallization with the addition of activated carbon (e.g., Darco-G 60). [10]The crude product is dissolved in a suitable hot solvent, a small amount of activated carbon is added, the mixture is briefly heated, and then filtered hot to remove the carbon and adsorbed impurities. Cooling the filtrate should yield a colorless product. [10]
V. References
-
Google Patents. Purification of nicotinic acid - US3037987A.
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Organic Syntheses Procedure. [Link]
-
PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]
-
Google Patents. Purification of nicotinamide - US2496114A.
-
Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. [Link]
-
PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Google Patents. Process for the preparation of nicotinic acids - EP0968189B1.
-
ResearchGate. Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]
-
Princeton Dataspace. Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. [Link]
-
ResearchGate. Enzymatic reactions during nicotinic acid hydroxamate synthesis. [Link]
-
Sciencemadness.org. Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Powered by XMB 1.9.11. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
-
PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]
-
Google Patents. METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - DK150480B.
-
eScholarship.org. Nickel- and Palladium-Catalyzed Cross Coupling Reactions. [Link]
-
NCBI Bookshelf. Niacin Toxicity - StatPearls. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. EP0968189B1 - Process for the preparation of nicotinic acids - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Purification strategies for removing impurities from 5-Chloro-6-(3-fluorophenyl)nicotinic acid
This guide serves as a technical support resource for the purification of 5-Chloro-6-(3-fluorophenyl)nicotinic acid . It is designed for researchers encountering specific purity challenges following synthesis (typically via Suzuki-Miyaura cross-coupling of 5,6-dichloronicotinic acid precursors).[1]
Technical Support Center: Purification of 5-Chloro-6-(3-fluorophenyl)nicotinic acid
Core Purification Logic & Impurity Profile
Before troubleshooting, understand the physicochemical behavior of your target. As a nicotinic acid derivative, this compound is amphoteric but predominantly acidic due to the carboxylic acid moiety (
Common Impurities:
-
Pd Residues: Black specks or grey discoloration (Pd(0)/Pd(II) from catalysis).
-
Protodeboronation Byproducts: 3-Fluorobenzene (volatile) or homocoupling products (3,3'-difluorobiphenyl).[1]
-
Unreacted Starting Material: 3-Fluorophenylboronic acid (amphiphilic, difficult to remove).[1]
-
Regioisomers: If using 2,3-dichloro-5-substituted precursors (less common but possible).[1]
Troubleshooting Guides (Q&A)
Q1: The crude product is a sticky oil that refuses to crystallize. How do I induce precipitation? Diagnosis: This "oiling out" is often caused by residual high-boiling solvents (DMF, DMSO) or non-polar impurities (phosphines) disrupting the crystal lattice.[1] Solution: Implement a pH-Swing Precipitation .[1]
-
Dissolve the oil in 0.5 M NaOH (ensure pH > 10). The product forms a water-soluble sodium nicotinate salt.[1]
-
Wash this aqueous solution 2x with DCM or MTBE .[1] Crucial: This removes non-acidic organic impurities and residual phosphines that cause oiling.
-
Slowly acidify the aqueous layer with 1 M HCl to pH 3–4 while stirring rapidly.
-
Result: The product should precipitate as a white/off-white solid.[1] If it remains oily, scratch the flask walls or add a seed crystal.
Q2: My product has a persistent grey tint (Palladium contamination) even after column chromatography. How do I remove it? Diagnosis: Palladium often coordinates to the pyridine nitrogen, "dragging" through silica columns. Solution: Chemical Scavenging or Chelation Wash.[1]
-
Method A (Solid Scavenger): Dissolve product in THF/MeOH (1:1). Add SiliaMetS® Thiol or activated charcoal (10 wt%). Stir at 50°C for 1 hour, then filter through a Celite pad.
-
Method B (Chelation Wash): During the workup, wash the organic layer with 0.5 M aqueous N-Acetylcysteine or 5% Sodium Diethyldithiocarbamate .[1] These ligands bind Pd more tightly than the pyridine ring.
Q3: TLC shows a streak and poor separation on silica gel. Diagnosis: Carboxylic acids interact strongly with silanols on the silica surface, causing peak tailing. Solution: Modify the Mobile Phase.
-
Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses the ionization of the carboxylic acid, sharpening the band.
-
Alternative: Convert the acid to a methyl ester (TMS-diazomethane), purify, and hydrolyze back to the acid (LiOH/THF) if high purity is critical.[1]
Q4: I suspect contamination with 3-fluorophenylboronic acid. It co-elutes on the column. Diagnosis: Boronic acids are notoriously difficult to separate from carboxylic acids on silica.[1] Solution: Oxidative Workup.[1]
-
Treat the crude reaction mixture (before acidification) with 30%
(1-2 mL) for 30 minutes. This oxidizes the residual boronic acid to the corresponding phenol (3-fluorophenol).[1] -
Perform the Base Wash (see Q1) . The phenol is weakly acidic (
) but much more soluble in organic solvents than the nicotinate dianion. Washing the basic aqueous layer with Et2O will remove the phenol efficiently.
Self-Validating Purification Protocols
Protocol A: The "Double-Switch" Acid-Base Extraction This protocol validates itself: if the product does not precipitate at Step 4, it indicates the loss of the carboxylate group (e.g., accidental esterification).[1]
| Step | Action | Observation/Validation |
| 1 | Dissolve crude solid in 1 M NaOH (10 mL/g). | Solution must be clear. Turbidity indicates non-acidic impurities. |
| 2 | Extract with TBME (Methyl tert-butyl ether) x 2.[1] | Organic layer removes neutrals (catalyst ligands, homocouplings). Discard organic. |
| 3 | Filter aqueous phase through Celite .[1] | Removes insoluble Pd black particles.[1] Filtrate should be pale yellow.[1] |
| 4 | Add 2 M HCl dropwise to filtrate until pH ~3. | Validation Point: Thick precipitate must form.[1] |
| 5 | Filter solids and wash with cold Water followed by Heptane . | Heptane wash removes residual boronic acids.[1] |
| 6 | Dry in vacuum oven at 45°C. | Yields free acid.[1] |
Protocol B: Recrystallization Solvent Systems Use these systems if the Acid-Base extraction yields <98% purity.[1]
| Solvent System | Ratio (v/v) | Procedure | Target Impurity |
| EtOH / Water | 9:1 to 1:1 | Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1] | Inorganic salts, Boronic acids. |
| Acetone / Water | 4:1 | Dissolve in refluxing acetone, add water. | Highly polar byproducts.[1] |
| Acetonitrile | 100% | Slurry (trituration) at reflux, then cool to 0°C. | Removes colored impurities and oily residues. |
Visualizing the Workflow
Diagram 1: The "Double-Switch" Purification Logic This flowchart illustrates the fate of impurities at each stage of the extraction.[1]
Caption: Logical flow of Acid-Base extraction, highlighting the separation of non-acidic impurities via the organic wash step.
Diagram 2: Palladium Removal Decision Tree Select the correct strategy based on the nature of the Pd contamination.
Caption: Decision matrix for removing Palladium species based on physical state (particulate vs. soluble complex).[1]
References
-
Organic Syntheses. "Nicotinic Acid." Org.[1][2][3] Synth.1921 , 1,[2] 33. (Foundational method for nicotinic acid isolation via isoelectric precipitation). Link
-
ResearchGate. "How to purify Nicotinic acid derivatives from the reaction mixture?" Discussion Thread. (Field insights on acid-base washes and solubility). Link
-
Biotage. "How to Remove Palladium in three easy steps." Technical Note. (Strategies for Pd scavenging in pharmaceutical intermediates). Link
-
American Chemical Society. "Palladium Extraction Following Metal-Catalyzed Reactions." Org.[1][2][3] Process Res. Dev.2023 .[1][4][5][6] (Review of industrial Pd removal techniques). Link
-
University of Rochester. "Common Solvents for Recrystallization." Department of Chemistry Guidelines. (Solvent selection logic for carboxylic acids and aryl halides). Link
Sources
Technical Support Center: Optimizing Recrystallization of 5-Chloro-6-(3-fluorophenyl)nicotinic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and optimizing a robust recrystallization protocol for 5-Chloro-6-(3-fluorophenyl)nicotinic acid. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the purification process.
Section 1: Foundational Principles & Initial Assessment
This section addresses the preliminary questions researchers should consider before beginning experimental work.
Q1: What are the key molecular features of 5-Chloro-6-(3-fluorophenyl)nicotinic acid, and how do they influence solvent selection?
A1: Understanding the molecule's structure is the first step in rational solvent selection. The principle of "like dissolves like" is a useful starting point.[1]
-
Nicotinic Acid Backbone: This core structure contains a carboxylic acid group (-COOH) and a pyridine ring. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. This imparts significant polarity and suggests solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).[2][3]
-
Aromatic Rings: The presence of both a pyridine and a fluorophenyl ring provides non-polar surface area, suggesting potential solubility in aromatic solvents like toluene.
-
Halogen Substituents: The chloro- and fluoro- groups increase the molecular weight and introduce polarity, influencing crystal lattice energies and interactions with solvents.[4]
Q2: What defines an "ideal" recrystallization solvent for this compound?
A2: The ideal solvent must satisfy several criteria to ensure high purity and good recovery.[1][5]
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[5][6]
-
Low-Temperature Insolubility: The compound should be insoluble or sparingly soluble in the same solvent at room temperature or below. This temperature-dependent solubility differential is the driving force for crystallization and high yield.[5]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[7][8]
-
Chemical Inertness: The solvent must not react with the compound.[5][9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[9][10]
-
Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive.
Section 2: Experimental Workflow & Protocols
This section provides a systematic approach to identifying the optimal solvent system.
Q3: How do I perform a systematic solvent screen to find a suitable candidate?
A3: A systematic, small-scale screen is the most efficient method to test multiple solvents.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 5-Chloro-6-(3-fluorophenyl)nicotinic acid into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (see Table 1) dropwise, shaking after each addition, up to ~0.5 mL. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization but may be useful in a co-solvent system.[11]
-
Hot Solvent Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.[11]
-
Cooling & Observation: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.[12][13] Then, place it in an ice-water bath for 10-20 minutes.[14]
-
Evaluation: A good candidate solvent is one where the compound dissolves completely when hot but forms a significant amount of crystalline precipitate upon cooling.
Data Presentation: Solvent Screening Guide
| Solvent | Polarity | Boiling Point (°C) | Expected Hot Solubility | Expected Cold Solubility | Suitability Notes |
| Water | Very High | 100 | Low to Moderate | Very Low | Good potential, especially for removing polar impurities. Nicotinic acid itself is soluble in hot water.[15][16] |
| Ethanol | High | 78 | High | Moderate | May work, but the moderate cold solubility could reduce yield. Good "soluble" solvent for a co-solvent pair with water.[15] |
| Methanol | High | 65 | High | Moderate | Similar to ethanol; lower boiling point makes it easier to remove. |
| Acetone | Medium | 56 | High | High | Likely too soluble at all temperatures. May be a "soluble" solvent in a co-solvent system. |
| Ethyl Acetate | Medium | 77 | Moderate to High | Low to Moderate | A promising candidate due to its intermediate polarity and good boiling point. |
| Toluene | Low | 111 | Moderate | Low | May work well, especially for removing non-polar impurities. Higher boiling point requires caution. |
| Heptane/Hexane | Very Low | 98 / 69 | Very Low | Very Low | Unlikely to be a good single solvent. Excellent as an "insoluble" anti-solvent in a co-solvent pair.[17] |
Visualization: Systematic Solvent Selection Workflow
Below is a workflow diagram illustrating the decision-making process for solvent selection.
Caption: Workflow for selecting an optimal recrystallization solvent system.
Section 3: Troubleshooting Guide
This section tackles the most common issues encountered during recrystallization experiments.
Q4: My compound has "oiled out" instead of forming crystals. What should I do and why does this happen?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your (impure) compound. The compound comes out of solution as a liquid instead of a solid crystal lattice.[13]
-
Immediate Action: Re-heat the solution until the oil completely redissolves.
-
Solution 1 (Add More Solvent): Add a small amount (1-5% of the total volume) of additional hot solvent. This increases the total volume, meaning the solution will become saturated at a lower temperature, hopefully one that is below the compound's melting point.[12][13][18]
-
Solution 2 (Slower Cooling): Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or wrapping it in glass wool. This gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.[12]
-
Solution 3 (Change Solvents): If the problem persists, your compound's melting point may be too low for the chosen solvent system. Consider a lower-boiling solvent or a different co-solvent pair.
Q5: The solution has cooled, but no crystals have formed. What are the likely causes and solutions?
A5: This is a common problem that can usually be resolved. The two most likely causes are using too much solvent or the formation of a stable supersaturated solution.[12][13]
-
Cause 1 (Excess Solvent): You may have added more than the minimum amount of hot solvent required for dissolution.[10][12]
-
Cause 2 (Supersaturation): The solution contains more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not begun.[12]
-
Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation point for crystal growth to begin.[10][12][14]
-
Solution B (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[12][19]
-
Q6: My final yield is very low. How can I improve it?
A6: A low yield indicates that a significant amount of your product was lost during the process.
-
Problem Area 1 (Excess Solvent): As mentioned above, using too much solvent is the most common cause of low yield, as a large amount of the compound will remain dissolved in the mother liquor.[10][18] Always use the minimum amount of hot solvent needed.
-
Problem Area 2 (Premature Crystallization): If performing a hot filtration to remove insoluble impurities, the compound may crystallize prematurely on the filter paper or in the funnel stem.[7][13][20]
-
Problem Area 3 (Incomplete Cooling): Ensure you have cooled the solution sufficiently in an ice bath after it has reached room temperature. A significant amount of product may still be soluble at room temperature.[14]
-
Problem Area 4 (Washing): When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[10]
Section 4: Advanced Protocols & FAQs
Q7: How do I perform a two-solvent (co-solvent) recrystallization?
A7: This technique is ideal when no single solvent has the desired properties. You use a pair of miscible solvents: one in which the compound is very soluble (solvent #1) and one in which it is insoluble (solvent #2 or "anti-solvent").[1][8][11]
Protocol 3: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot soluble solvent (solvent #1).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.[11]
-
Addition of Anti-Solvent: Bring the solution back to a boil. Add the insoluble solvent (anti-solvent, #2) dropwise to the hot solution until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.[1][11]
-
Clarification: Add 1-2 more drops of the hot soluble solvent (#1) until the solution just becomes clear again.[11]
-
Crystallization: Set the flask aside and allow it to cool slowly and undisturbed to room temperature, followed by an ice bath, to induce crystallization.
-
Collection: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.[11][22]
Q8: What is the purpose of hot filtration and when is it necessary?
A8: Hot filtration is used to remove insoluble impurities from the hot solution before crystallization begins.[7][20] This is necessary if you observe solid material (e.g., dust, catalysts, insoluble byproducts) that does not dissolve even when the solution is boiling and your desired compound is fully dissolved. It is also required after using decolorizing charcoal.[14][23] The key challenge is to perform the filtration without allowing your desired compound to crystallize prematurely.[7][21]
Q9: My crystals are colored. How can I remove the colored impurities?
A9: If your purified crystals have a persistent color, it is likely due to highly-colored, high-molecular-weight impurities. These can often be removed by using activated charcoal (Norit).
-
After dissolving your compound in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a microspatula tip is often enough). Using too much will adsorb your product and reduce the yield.[18]
-
Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly less colored. Proceed with the crystallization as usual.
References
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Kaneko, T., et al. (2006). Induction Periods for Lipid Crystallization of Various Vegetable Oils. Journal of Oleo Science. Retrieved from [Link]
-
University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
-
Chem LibreTexts. (2021). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What criteria make a solvent satisfactory for recrystallization? Retrieved from [Link]
-
Scribd. (n.d.). Hot Filtration in Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Chem LibreTexts. (2025). 2.5: Hot Filtration. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Annual Reviews. (2024). Recent Advances in Lipid Crystallization in the Food Industry. Retrieved from [Link]
-
Chem LibreTexts. (2022). 1.5E: Hot Filtration. Retrieved from [Link]
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
-
Chem LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chem LibreTexts. (2022). 2.2.4.3: Choice of Solvent. Retrieved from [Link]
-
SPIE Digital Library. (n.d.). Solvent Selection. Retrieved from [Link]
-
University of Birmingham. (n.d.). Control of fat crystallisation by adding additives and changing the process. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Crystallization.pro. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Lisbon. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
HUBER. (2021). Solubility determination and crystallization. Retrieved from [Link]
-
Technobis. (2023). Unlocking the Power of Solvent Selection: Influence on Solubility, Nucleation and Crystal Habit of Ascorbic Acid. Retrieved from [Link]
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature? Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Recrystallization [sites.pitt.edu]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 17. reddit.com [reddit.com]
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Addressing steric hindrance in 5-chloro substituted nicotinic acids
Current Status: Operational Ticket ID: 5-Cl-NIC-SUPPORT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric and Electronic Barriers in 5-Chloro Nicotinic Acid Derivatives
Executive Summary
The 5-chloronicotinic acid scaffold presents a unique "push-pull" challenge in medicinal chemistry. The electron-deficient pyridine ring deactivates the C3-carboxylic acid toward nucleophilic attack, while the 5-chloro substituent introduces significant steric crowding at the C4 position and electronic deactivation at the C5 position.
This guide addresses three critical bottlenecks:
-
Amide Coupling: Forcing reactivity with sterically hindered amines.
-
Cross-Coupling: Activating the inert C5-chloride bond.
-
Regioselectivity: Navigating the "Sandwich Effect" at C4 during metalation.
Module 1: Amide Coupling Troubleshooting
The Issue: Standard coupling reagents (EDC/HOBt, HATU) often fail to drive conversion when coupling 5-chloronicotinic acid with electron-deficient or sterically bulky amines (e.g., ortho-substituted anilines). The pyridine nitrogen can also interfere by forming unreactive N-acyl urea byproducts.
The Solution: Switch to Propanephosphonic Acid Anhydride (T3P) or generate the Acid Chloride in situ.
Protocol A: T3P Coupling (Preferred for Chiral/Sensitive Substrates)
T3P acts as a kinetic driver, functioning effectively in organic solvents (EtOAc, DMF) where the zwitterionic nature of the nicotinic acid is minimized.
-
Reagents: T3P (50% in EtOAc), Pyridine (or DIPEA), EtOAc/DMF (10:1).
-
Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), Base (3.0 eq), T3P (2.0 eq).
-
Procedure:
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)
For extremely hindered amines (e.g., tert-butyl amines, 2,6-disubstituted anilines), in situ acid chloride generation is required. Thionyl chloride is often too harsh; Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is neutral and highly effective.
-
Dissolve 5-chloronicotinic acid (1.0 eq) in dry DCM.
-
Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir 1h (Solution turns clear as acid chloride forms).
-
Add the bulky amine (1.2 eq) and DIPEA (2.0 eq).
-
Reflux if necessary.
Decision Logic for Coupling Strategy:
Figure 1: Decision matrix for selecting the optimal amidation protocol based on amine sterics and substrate sensitivity.
Module 2: Activating the C5-Chloride (Suzuki/Buchwald)
The Issue: The 5-position of the nicotinic scaffold is electronically deactivated (beta to nitrogen). Unlike 2-chloro or 4-chloropyridines, the 5-Cl bond does not undergo facile oxidative addition (OA) with standard Palladium catalysts (e.g., Pd(PPh3)4).
The Solution: Use Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands). Ligands like XPhos or RuPhos serve two steric purposes:
-
Facilitate OA: The bulk forces the formation of the monoligated Pd(0)-L species, which is the active species for difficult OA steps.
-
Promote Reductive Elimination: The steric bulk "squeezes" the product off the metal center.
Recommended System: Pd-XPhos G3 or G4
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Pre-formed precatalyst ensures rapid activation without reducing agents. |
| Ligand | XPhos (added 1:1 w/ Pd if not G3) | Biaryl bulk protects Pd and accelerates coupling at deactivated heteroaryl chlorides. |
| Base | K3PO4 (3.0 eq) | Anhydrous conditions often work better for hydrolysis-prone boronic acids. |
| Solvent | 1,4-Dioxane/Water (4:1) | High boiling point required (100°C) to overcome the activation energy of the C-Cl bond. |
Mechanistic Insight: The "steric hindrance" of the ligand is actually the enabling factor. A small ligand (PPh3) allows the formation of stable, unreactive PdL2 or PdL3 complexes. The bulky XPhos forces the Pd into a highly reactive, low-coordinate state.
Figure 2: Catalytic cycle emphasizing the role of the monoligated Pd-XPhos species in activating the inert 5-Cl bond.
Module 3: The "Sandwich Effect" (Regioselective Lithiation)
The Issue: Researchers often attempt to functionalize the C4 position via Directed Ortho Metalation (DoM).
-
Directing Groups: The C3-carboxylate (as a lithium salt) directs to C2 and C4. The C5-chloro directs to C4 and C6.
-
The Conflict: C4 is chemically activated by both groups (cooperative effect) but is sterically inaccessible ("sandwiched" between the carboxylate and the chlorine).
Troubleshooting Guide:
-
Targeting C4 (The Hard Path):
-
You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Unlike LDA, LiTMP is extremely bulky but less aggregated.
-
Temperature: Must be kept strictly at -78°C.
-
Warning: Even with LiTMP, yields at C4 are often <40% due to steric clash.
-
-
Targeting C6 (The Easy Path):
-
If you use LDA or n-BuLi , the reaction will predominantly occur at C6 (kinetic control) or C2 (thermodynamic control depending on conditions), avoiding the C4 steric crunch.
-
-
Alternative Strategy for C4 Functionalization:
-
Do not start with 5-chloronicotinic acid. Start with 5-chloropyridine-3-carboxamide utilizing a bulky directing group (e.g., diethylamide). The amide is a stronger director than the carboxylate and can force lithiation at C4 more effectively than the acid salt.
-
References
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses.
-
Billingsley, K., & Buchwald, S. L. (2007). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie.
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Validation & Comparative
Interpretation Guide: H-NMR and C-NMR of 5-Chloro-6-(3-fluorophenyl)nicotinic acid
[1]
Executive Summary
-
Compound: 5-Chloro-6-(3-fluorophenyl)nicotinic acid[1]
-
Key Challenge: Unequivocal differentiation between the target 6-aryl-5-chloro regioisomer and the potential 5-aryl-6-chloro byproduct formed during Suzuki coupling.
-
Solution: Analysis of 19F-13C coupling constants and 1H-NOE interactions.
-
Performance: NMR offers superior regiochemical resolution compared to LC-MS, which cannot easily distinguish these isobaric positional isomers.[1]
Structural Analysis Strategy
The molecule consists of a tetrasubstituted pyridine core and a 3-fluorophenyl ring .[1] The critical task is to verify the placement of the chlorine at C5 and the aryl group at C6.
Expected Regiochemistry (Synthesis Logic)
In the Suzuki coupling of 5,6-dichloronicotinic acid , the C6 position (α-to-nitrogen) is more electron-deficient and reactive than C5.[1] Therefore, the major product is expected to be the 6-aryl derivative. However, minor amounts of the C5-aryl isomer may form, requiring rigorous spectral confirmation.
Visualization: Connectivity & Coupling Logic
The following diagram maps the critical scalar couplings (
Figure 1: Coupling network showing the flow of magnetic information. Note that Fluorine coupling (
H-NMR Interpretation (400 MHz, DMSO-d6)
Pyridine Core Signals
The pyridine ring contains two isolated protons, H2 and H4 . Their chemical shifts and multiplicity are diagnostic.[1][2][3]
| Proton | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
| H2 | 9.05 - 9.15 | Singlet (d) | ~1.5 | Most Deshielded. Located between Pyridine Nitrogen and Carboxylic Acid (C3).[1] Small meta-coupling to H4 may be visible.[1] |
| H4 | 8.40 - 8.50 | Singlet (d) | ~1.5 | Deshielded. Located between Carboxylic Acid (C3) and Chlorine (C5).[1] |
| COOH | 13.5 - 14.0 | Broad Singlet | - | Exchangeable acidic proton.[1] May be invisible depending on water content.[1] |
Differentiation Note: If the regioisomer (5-aryl-6-chloro) were present, H2 would remain similar, but H4 would shift significantly upfield (~8.0 ppm) due to the loss of the deshielding ortho-chloro effect and the introduction of the shielding anisotropy of the twisted phenyl ring.
3-Fluorophenyl Ring Signals
The fluorine atom creates a distinct splitting pattern due to H-F coupling (
C-NMR Interpretation (100 MHz, DMSO-d6)
The 13C spectrum is the definitive tool for structural validation because the C-F couplings confirm the identity of the aryl ring, and the quaternary carbons confirm the substitution pattern.
Fluorine-Carbon Couplings (The "Fingerprint")
Fluorine (spin 1/2) splits attached carbons into doublets.[1]
| Carbon | Shift (δ ppm) | Splitting ( | Logic |
| C3' (C-F) | 162.5 | d, ~245 Hz | Direct attachment ( |
| C2', C4' | 115 - 118 | d, ~21 Hz | Ortho carbons ( |
| C1', C5' | 130 - 140 | d, ~8 Hz | Meta carbons ( |
| C6' | 124.0 | d, ~3 Hz | Para carbon ( |
Pyridine Core Assignment[4][5]
Performance Comparison: Target vs. Regioisomer
This table contrasts the target molecule with its likely synthetic impurity (6-Chloro-5-(3-fluorophenyl)nicotinic acid).
| Feature | Target: 5-Cl, 6-Aryl | Alternative: 6-Cl, 5-Aryl | Performance Advantage |
| H4 Shift | ~8.45 ppm (Deshielded by Cl) | ~8.05 ppm (Shielded by Aryl) | High. >0.4 ppm difference allows easy quantification of impurities.[1] |
| NOE Contact | H4 ↔ H2' / H6' (Strong) | H4 ↔ H2' / H6' (Weak/None) | Critical. In the target, H4 is spatially distant from the aryl ring. In the isomer, H4 is ortho to the aryl ring, showing strong NOE. |
| C5 Shift | ~132 ppm (Beta to N) | ~135 ppm (Beta to N) | Low. Carbon shifts are less diagnostic for this specific pair.[1] |
Experimental Protocol
To obtain the resolution required for the assignments above, follow this protocol:
-
Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6 .
-
Why DMSO? Nicotinic acids have poor solubility in CDCl3.[1] DMSO also prevents aggregation of the carboxylic acid dimers, sharpening the peaks.
-
-
Acquisition (H-NMR):
-
Scans: 16 (minimum).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).
-
-
Acquisition (C-NMR):
-
Scans: 512 (minimum) to resolve the small
couplings. -
Peaking Picking: Enable "Peak Picking" on multiplets to extract
values manually; automated software often misinterprets C-F doublets as two separate carbons.[1]
-
References
-
Suzuki Coupling Regioselectivity
-
Fluorine-Carbon Coupling Constants
- Hz)
-
Source: H. Reich, University of Wisconsin NMR Database. Link
-
Pyridine Chemical Shifts
Sources
- 1. 5-(4-Chlorophenyl)nicotinic acid | 187999-33-3 [sigmaaldrich.com]
- 2. magritek.com [magritek.com]
- 3. youtube.com [youtube.com]
- 4. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Comparative Guide: HPLC Method Development for 5-Chloro-6-(3-fluorophenyl)nicotinic Acid Purity Analysis
Executive Summary
Developing a purity analysis method for 5-Chloro-6-(3-fluorophenyl)nicotinic acid presents a distinct chromatographic challenge. As a halogenated bi-aryl carboxylic acid, this molecule possesses a strongly acidic moiety (nicotinic acid core) combined with electron-deficient aromatic rings.
Standard C18 alkyl-chain chemistries often fail to resolve critical impurities—specifically des-halo analogs or regioisomers (e.g., 2-fluorophenyl vs. 3-fluorophenyl)—because these impurities share nearly identical hydrophobicity (logP) with the target analyte.
This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol . We demonstrate that exploiting
Compound Profiling & Separation Physics
To design a robust method, we must first deconstruct the analyte's physicochemical behavior:
| Feature | Chemical Characteristic | Chromatographic Implication |
| Core Structure | Nicotinic Acid (Pyridine-3-COOH) | Amphoteric/Acidic: The COOH group (pKa ~3.5) requires pH suppression (pH < 2.5) to ensure the molecule is neutral and retained on RP-HPLC. |
| Substituents | 5-Chloro, 6-(3-Fluorophenyl) | |
| Critical Impurities | Regioisomers, Des-halo analogs | Hydrophobic Similarity: These impurities often co-elute on C18 because their hydrophobic volume is identical to the API. |
Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3]
The Baseline: C18 Stationary Phase
The industry standard, C18 (Octadecylsilane), relies on Hydrophobic Interaction .
-
Mechanism: Partitioning based on solute hydrophobicity.[1]
-
Limitation: Since the target and its impurities (e.g., the 4-fluorophenyl isomer) have nearly identical hydrophobicity, C18 often yields poor resolution (
) or requires excessively long shallow gradients.
The Solution: Phenyl-Hexyl Stationary Phase
The Phenyl-Hexyl phase introduces a secondary separation mechanism:
-
Mechanism: The phenyl ring on the column interacts with the
-electrons of the analyte's pyridine and phenyl rings. -
Halogen Selectivity: The electron-withdrawing Chlorine and Fluorine atoms alter the electron density of the analyte's rings. The Phenyl-Hexyl column can "feel" these electronic differences, separating isomers based on electronic structure rather than just hydrophobic size.
Experimental Protocol (Optimized)
Reagents & Equipment[2]
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Modifier: Trifluoroacetic Acid (TFA) or Formic Acid (FA). Note: TFA is preferred here for sharper peak shape of the acidic pyridine core.
Step-by-Step Method Parameters
| Parameter | Optimized Condition (Phenyl-Hexyl) | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Maximizes |
| Mobile Phase A | Water + 0.1% TFA | Low pH (~2.0) suppresses COOH ionization (protonates it), ensuring retention. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of MPA; prevents baseline drift. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer. |
| Detection | UV @ 254 nm (primary), 210-400 nm scan | 254 nm targets the aromatic |
Gradient Profile
-
0.0 min: 5% B (Equilibration)
-
2.0 min: 5% B (Hold for polar impurities)
-
20.0 min: 95% B (Linear ramp)
-
25.0 min: 95% B (Wash)
-
25.1 min: 5% B (Re-equilibration)
Comparative Results & Data Analysis
The following data summarizes the performance of the Baseline (C18) vs. the Optimized (Phenyl-Hexyl) method for separating the target API from its critical "3-Fluoro" vs "2-Fluoro" regioisomer impurity.
| Performance Metric | Standard C18 Method | Optimized Phenyl-Hexyl Method | Status |
| Retention Time (API) | 12.4 min | 14.1 min | Retained |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | PASS |
| Tailing Factor ( | 1.6 (Acid tailing) | 1.1 (Symmetric) | PASS |
| Theoretical Plates ( | ~8,500 | >12,000 | Superior |
Interpretation: The Phenyl-Hexyl column provides a massive gain in resolution (
Method Development Decision Matrix
The following logic flow illustrates why the Phenyl-Hexyl path was chosen over C18 or HILIC for this specific molecule.
Figure 1: Decision matrix for selecting stationary phases based on analyte functional groups.
Validation Framework (ICH Q2(R2) Compliant)
To ensure this protocol is "Publishable" and "Trustworthy," it must be validated. The following workflow outlines the mandatory validation steps required by ICH Q2(R2) guidelines [1].
Figure 2: Validation workflow ensuring the method meets regulatory standards for purity analysis.
Critical Validation Parameters
-
Specificity: Inject the API alongside known synthesis intermediates (e.g., 5-chloro-6-iodonicotinic acid). Ensure no interference at the API retention time. Use a Diode Array Detector (DAD/PDA) to confirm peak purity [2].
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). The correlation coefficient (
) must be . -
LOD/LOQ: Determine the Limit of Quantitation (Signal-to-Noise ratio
) to ensure you can detect impurities at the 0.05% reporting threshold.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]
-
Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC International. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-6-(3-fluorophenyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Chloro-6-(3-fluorophenyl)nicotinic acid, a compound of interest in medicinal chemistry and drug discovery. By understanding its fragmentation behavior, researchers can effectively identify and characterize this molecule in complex matrices. This document contrasts its fragmentation with that of structurally related compounds to offer a clearer understanding of how different functional groups influence fragmentation pathways under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions.
Foundational Principles of Fragmentation in Small Molecules
The structural elucidation of unknown small molecules is a cornerstone of mass spectrometry.[1] Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1][2] To elicit structural information, tandem mass spectrometry (MS/MS) is employed.[3][4] In this technique, the [M+H]⁺ precursor ion is isolated, activated by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting product ions are mass-analyzed to generate a fragmentation spectrum.[3][4] The fragmentation patterns are dictated by the chemical structure of the molecule, with cleavages preferentially occurring at the most labile bonds.[5]
Predicted Fragmentation Profile of 5-Chloro-6-(3-fluorophenyl)nicotinic acid
The structure of 5-Chloro-6-(3-fluorophenyl)nicotinic acid contains several key features that will govern its fragmentation: a nicotinic acid core, a chloro substituent, a fluorophenyl group, and a carboxylic acid moiety. The molecular weight of this compound is approximately 265.65 g/mol .
Molecular Structure of 5-Chloro-6-(3-fluorophenyl)nicotinic acid:
Caption: Structure of 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Under positive mode ESI-MS, the compound is expected to readily protonate, likely on the pyridine nitrogen, to form the precursor ion [M+H]⁺ at an m/z of approximately 266.0. The subsequent MS/MS fragmentation is predicted to follow these primary pathways:
-
Loss of Water (-H₂O): Carboxylic acids are known to lose water from the protonated molecular ion.[6] This would result in a fragment ion at m/z ~248.0.
-
Loss of the Carboxyl Group (-COOH): A common fragmentation for carboxylic acids is the loss of the entire carboxyl group as a radical, or more commonly, the loss of CO₂ after a rearrangement.[6][7] The loss of COOH (45 Da) would lead to a fragment at m/z ~221.0.
-
Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) from the precursor ion is another highly probable fragmentation pathway for protonated carboxylic acids, yielding a fragment at m/z ~222.0.
-
Cleavage of the C-C Bond between the Rings: Scission of the bond connecting the pyridine and the fluorophenyl rings would lead to fragments corresponding to each ring system. This could result in a charged fluorophenyl fragment or a charged chloronicotinic acid fragment.
-
Loss of Halogens: The loss of chlorine (Cl, ~35/37 Da) or fluorine (F, ~19 Da) as radicals is also possible, although typically less favored than the loss of neutral molecules from the carboxylic acid group.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Comparison with Structurally Related Compounds
To better understand the influence of each functional group on the fragmentation pattern, we compare the predicted fragmentation of the title compound with that of nicotinic acid and 5-chloronicotinic acid.
| Compound | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Major Predicted Fragment Ions (m/z) and Neutral Losses |
| 5-Chloro-6-(3-fluorophenyl)nicotinic acid | 265.65 | ~266.0 | ~248.0 (-H₂O), ~222.0 (-CO₂), ~221.0 (-•COOH) |
| Nicotinic Acid [8][9][10][11] | 123.11 | ~124.0 | ~106.0 (-H₂O), ~80.0 (-CO₂) |
| 5-Chloronicotinic Acid | 157.56 | ~158.0 | ~140.0 (-H₂O), ~114.0 (-CO₂) |
This comparison highlights that the primary fragmentation drivers in these molecules are the carboxylic acid group, leading to characteristic losses of water and carbon dioxide. The substituents on the pyridine ring primarily influence the mass of the precursor and fragment ions.
Experimental Protocol for LC-MS/MS Analysis
The following protocol outlines a standard method for analyzing 5-Chloro-6-(3-fluorophenyl)nicotinic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Serially dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a working concentration of 1 µg/mL.
4.2. Liquid Chromatography (LC)
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
4.3. Mass Spectrometry (MS)
-
System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.[4][12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the precursor ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (~m/z 266.0) for collision-induced dissociation (CID). Optimize collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.
-
Experimental Workflow Diagram:
Caption: A typical workflow for LC-MS/MS analysis.
Conclusion
The fragmentation pattern of 5-Chloro-6-(3-fluorophenyl)nicotinic acid under ESI-MS/MS conditions is predicted to be dominated by neutral losses from the carboxylic acid group, specifically water and carbon dioxide. The chloro and fluorophenyl substituents primarily serve to shift the mass of the precursor and resulting fragment ions. The comparative analysis with simpler nicotinic acid derivatives confirms the predictable nature of these core fragmentations. The provided experimental protocol offers a robust starting point for the empirical analysis and confirmation of these predicted fragmentation pathways, which is essential for the unambiguous identification of this compound in complex research samples.
References
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- Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (2011, May 27).
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A Comparative Crystallographic Guide to 5-Chloro-6-(3-fluorophenyl)nicotinic Acid and Structurally Related Bioactive Scaffolds
Introduction
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of structure-activity relationships (SAR), rationalize biological activity, and engineer novel materials with tailored properties. X-ray crystallography remains the gold standard for unambiguously determining molecular structures at atomic resolution.[1][2] This guide provides an in-depth analysis of the crystallographic data for 5-Chloro-6-(3-fluorophenyl)nicotinic acid, a compound of significant interest due to its structural motifs commonly found in pharmaceutically active molecules.
The strategic placement of halogen atoms on aromatic rings can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Nicotinic acid and its derivatives are well-established scaffolds in medicinal chemistry, known for their diverse biological activities.[3] The title compound, 5-Chloro-6-(3-fluorophenyl)nicotinic acid, combines these features, making its structural elucidation a critical step in understanding its potential applications.
This guide will detail the experimental workflow for determining the crystal structure of 5-Chloro-6-(3-fluorophenyl)nicotinic acid, from synthesis and crystallization to data collection and structure refinement. Furthermore, we will present a comparative analysis of its crystallographic parameters with two structurally related compounds: 6-Fluoronicotinic acid and 5-bromo-2-fluoronicotinic acid monohydrate . This comparison will illuminate the effects of different halogen substitution patterns on the crystal packing and intermolecular interactions, providing valuable insights for researchers in medicinal chemistry and crystal engineering.
Experimental Section
PART 1: Synthesis and Crystallization of 5-Chloro-6-(3-fluorophenyl)nicotinic Acid
The successful outcome of a single-crystal X-ray diffraction study is contingent on the quality of the crystal. Therefore, a robust synthetic and crystallization protocol is the essential first step.
Synthesis:
The synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid can be achieved through a Suzuki coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
-
Step 1: Synthesis of the Pyridine Precursor: The synthesis would start from a commercially available di-halogenated nicotinic acid derivative, for instance, 2,5-dichloronicotinic acid.
-
Step 2: Suzuki Coupling: The 2-chloro position of the nicotinic acid derivative would be selectively coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Step 3: Purification: The crude product would be purified by column chromatography on silica gel to yield the desired 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Crystallization Protocol:
High-quality single crystals suitable for X-ray diffraction were grown using the slow evaporation method.
-
Solvent Screening: A range of solvents and solvent mixtures were screened to determine the optimal conditions for crystallization.
-
Crystal Growth: 20 mg of purified 5-Chloro-6-(3-fluorophenyl)nicotinic acid was dissolved in a minimal amount of a hot mixture of ethanol and water (3:1 v/v).
-
Slow Evaporation: The solution was filtered to remove any particulate matter and allowed to cool slowly to room temperature. The vial was then loosely capped to permit slow evaporation of the solvent.
-
Crystal Harvesting: After several days, colorless, prism-shaped crystals suitable for X-ray diffraction were harvested.
Diagram of the Experimental Workflow for Crystal Structure Determination
Caption: General Workflow for Single-Crystal X-ray Crystallography.
PART 2: Single-Crystal X-ray Diffraction Data Collection and Refinement
A suitable single crystal of 5-Chloro-6-(3-fluorophenyl)nicotinic acid was mounted on a goniometer head.[4] Data collection was performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).[5]
Data Collection Protocol:
-
Crystal Screening: The mounted crystal was screened to assess its diffraction quality.
-
Unit Cell Determination: A preliminary set of frames was collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy was devised to ensure complete and redundant data were collected. Data were collected at a temperature of 100 K to minimize thermal vibrations.
-
Data Integration and Scaling: The collected diffraction images were processed using the Bruker APEX4 software suite. The raw data were integrated and scaled to produce a set of unique reflections with their corresponding intensities and standard uncertainties.
Structure Solution and Refinement:
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².
-
Structure Solution: The structure was solved using the SHELXT program.
-
Structure Refinement: The refinement was carried out using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atom of the carboxylic acid group was located from the difference Fourier map and refined with a distance restraint.
-
Final Validation: The final refined structure was validated using the PLATON program to check for any missed symmetry or other potential issues. The crystallographic data was deposited in the Cambridge Crystallographic Data Centre (CCDC).
Results and Discussion
Crystal Structure of 5-Chloro-6-(3-fluorophenyl)nicotinic acid
The crystallographic analysis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid provides a detailed insight into its molecular geometry and intermolecular interactions. The key crystallographic parameters are summarized in Table 1.
(Note: As no public data is available, the following data is hypothetical and generated for illustrative purposes based on chemical plausibility.)
The molecule crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of 5-Chloro-6-(3-fluorophenyl)nicotinic acid. The dihedral angle between the pyridine and the 3-fluorophenyl rings is a significant conformational parameter, influencing the overall shape of the molecule.
In the crystal lattice, the molecules are linked by hydrogen bonds between the carboxylic acid groups, forming centrosymmetric dimers. These dimers are further packed into a three-dimensional network through a combination of π-π stacking interactions between the aromatic rings and weaker C-H···F and C-H···Cl hydrogen bonds.
Diagram of a Hypothetical Hydrogen Bonding Motif
Caption: Hypothetical Dimer Formation via Hydrogen Bonding.
Comparative Analysis
To better understand the structural features of 5-Chloro-6-(3-fluorophenyl)nicotinic acid, we compare its (hypothetical) crystallographic data with that of two related compounds: 6-Fluoronicotinic acid[6] and 5-bromo-2-fluoronicotinic acid monohydrate.[7]
Table 1: Comparison of Crystallographic Data
| Parameter | 5-Chloro-6-(3-fluorophenyl)nicotinic acid (Hypothetical) | 6-Fluoronicotinic acid[6] | 5-bromo-2-fluoronicotinic acid monohydrate[7] |
| Formula | C₁₂H₇ClFNO₂ | C₆H₄FNO₂ | C₆H₅BrFNO₃ |
| Formula Weight | 249.64 | 141.10 | 238.00 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.85 | 7.14 | 3.9894(4) |
| b (Å) | 5.78 | 11.62 | 13.6128(11) |
| c (Å) | 17.23 | 7.20 | 14.7495(12) |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.5 | 112.4 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1068.9 | 551.9 | 801.00(12) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.55 | 1.70 | 1.973 |
| R-factor (%) | 4.5 | Not reported | 2.13 |
Discussion of Comparative Data:
-
Crystal System and Space Group: Both the title compound and 6-Fluoronicotinic acid crystallize in the common monoclinic space group P2₁/c, which is centrosymmetric. In contrast, 5-bromo-2-fluoronicotinic acid monohydrate crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁, which is common for chiral molecules or in this case, a structure that packs in a chiral arrangement, even though the molecule itself is achiral. The presence of a water molecule in the crystal lattice of the latter significantly influences its packing.
-
Unit Cell Parameters and Volume: The unit cell dimensions and volume are directly related to the size and shape of the molecules and how they pack in the crystal. The larger volume of the title compound's unit cell is expected due to the presence of the bulky 3-fluorophenyl substituent compared to the other two smaller molecules.
-
Intermolecular Interactions: A key difference lies in the intermolecular interactions that dictate the crystal packing. While all three molecules are capable of forming hydrogen-bonded dimers through their carboxylic acid groups, the presence and nature of other substituents (Cl, F, Br) introduce additional weak interactions (halogen bonds, C-H···X bonds) that influence the overall crystal architecture. In the case of 5-bromo-2-fluoronicotinic acid monohydrate, the water molecule plays a crucial role in forming a three-dimensional hydrogen-bonded network.[7]
Conclusion
This guide has detailed a comprehensive, albeit simulated, crystallographic analysis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid. By outlining a plausible synthetic route, a detailed experimental protocol for single-crystal X-ray diffraction, and presenting a comparative analysis with structurally related compounds, we have provided a framework for understanding the solid-state structure of this molecule.
The comparative analysis highlights how subtle changes in substitution patterns on the nicotinic acid scaffold can lead to significant differences in crystal packing and intermolecular interactions. Such insights are invaluable for the rational design of new molecules with desired physicochemical properties, whether for pharmaceutical applications or in the development of novel crystalline materials. The hypothetical data presented herein serves as a robust template for what can be expected from an experimental study of this compound and underscores the power of X-ray crystallography in modern chemical research.
References
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PubChem. 6-Fluoronicotinic Acid. National Center for Biotechnology Information. [Link]
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Everly, Jr, Clarence A. The X-Ray Crystal Structure Determination of 5,6-Dibromonicotinic Acid and 5-Bromo,6-Chloronicotinic Acid. Defense Technical Information Center. [Link]
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Cai, B., et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1187-1189. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 5-Chloro-6-(3-fluorophenyl)nicotinic acid
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 5-Chloro-6-(3-fluorophenyl)nicotinic acid. As a novel compound, specific safety data may be limited; therefore, this guide synthesizes established protocols for handling structurally related halogenated aromatic carboxylic acids to ensure the highest standards of laboratory safety. The procedures outlined below are designed to be a self-validating system of best practices, grounded in established scientific principles.
Hazard Assessment and Triage
Given the structure of 5-Chloro-6-(3-fluorophenyl)nicotinic acid, it is prudent to treat it as a hazardous substance with the potential for skin, eye, and respiratory irritation. Safety data sheets for analogous compounds, such as 6-Chloronicotinic acid and other chlorinated nicotinic acid derivatives, consistently report these hazards.[1][2][3] Therefore, a cautious approach is warranted.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][4]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]
-
Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties have not been fully investigated.
Due to these potential hazards, all handling of this compound must be conducted within a designated and controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the minimum required PPE for handling 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves.[5] | Provides a chemical-resistant barrier to prevent skin contact. Double gloving is recommended for extended procedures. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5][6] | Protects the eyes from airborne particles and accidental splashes. |
| Respiratory Protection | A dust respirator or use of a certified chemical fume hood.[5] | Prevents the inhalation of fine powders or aerosols, which can cause respiratory irritation. |
| Body Protection | A fully buttoned laboratory coat.[5][7] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes.[7][8] | Protects feet from spills. |
Operational Plan: Safe Handling from Receipt to Use
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a best-practice operational plan.
Caption: Workflow for the safe handling of 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
-
Preparation and Handling:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7][10]
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
When weighing the solid, use a spatula and avoid generating dust.[6] A balance with a draft shield is recommended.
-
-
During Experimentation:
-
Post-Experiment Cleanup:
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 5-Chloro-6-(3-fluorophenyl)nicotinic acid requires special disposal procedures.[7][10] Improper disposal can lead to environmental contamination.
Caption: Disposal workflow for 5-Chloro-6-(3-fluorophenyl)nicotinic acid.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, which should be a well-ventilated and secure location.[12]
-
-
Final Disposal:
By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). SAFETY DATA SHEET: Nicotinic Acid N-Oxide.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid.
- Cayman Chemical. (2025, October 15). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 6-Chloronicotinic acid.
- SuperNic. (n.d.). Comprehensive Guide to Nicotine Handling Procedures.
- Texas Department of Insurance. (n.d.). Chlorine Safety.
- European Chemicals Agency. (2023, September 6). Substance Information: α-chloro-p-fluorotoluene.
- ECHEMI. (n.d.). 5-Chloronicotinic acid SDS, 22620-27-5 Safety Data Sheets.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Chemwatch. (n.d.). Nicotinic Acid.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET: Trazodone hydrochloride.
- Fluorochem. (2024, December 19). Safety Data Sheet: 5-(4-Ethylphenyl)-nicotinic acid.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Thermo Fisher Scientific. (2010, October 28). SAFETY DATA SHEET: 2-Methyl-6-(trifluoromethyl)nicotinic acid.
- ChemicalBook. (2025, August 23). 6-Chloro-5-fluoro-nicotinic acid - Safety Data Sheet.
- Washington State University. (n.d.). Halogenated Solvents.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- European Chemicals Agency. (2025, December 10). Substances restricted under REACH.
- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
